molecular formula C9H7ClN2 B1349095 2-Chloro-7-methylquinoxaline CAS No. 90272-84-7

2-Chloro-7-methylquinoxaline

Cat. No.: B1349095
CAS No.: 90272-84-7
M. Wt: 178.62 g/mol
InChI Key: XLTMISOVULFCFD-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoxaline (CAS 90272-84-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and chemical synthesis. This solid compound, with a molecular formula of C 9 H 7 ClN 2 and a molecular weight of 178.62 g/mol, is characterized by a chlorine atom at the 2-position and a methyl group at the 7-position of the quinoxaline core . The electron-withdrawing nature of the nitrogen-rich quinoxaline ring activates the chlorine substituent, making it a highly reactive site for nucleophilic aromatic substitution reactions . This allows researchers to efficiently synthesize a diverse library of more complex molecular architectures, such as 2-alkoxy, 2-aryloxy, and 2-aminoquinoxaline derivatives, which are crucial for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its role as a precursor for compounds with potential biological activities. It serves as a key intermediate in the synthesis of novel derivatives screened for antimicrobial properties . For instance, it has been used as a starting material to create Schiff base derivatives that have demonstrated promising in vitro activity against Gram-positive bacteria (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli ) . The core quinoxaline scaffold is widely recognized for its broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects, making this compound a versatile template for drug discovery and development . Beyond biomedical applications, quinoxaline derivatives are also explored in materials science, particularly in the development of organic semiconductors and advanced photonic materials . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTMISOVULFCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343268
Record name 2-Chloro-7-methylquinoxaline
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90272-84-7
Record name 2-Chloro-7-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90272-84-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-methylquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-7-methylquinoxaline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-7-methylquinoxaline

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

This compound is a substituted quinoxaline derivative. Its chemical structure consists of a fused pyrazine and benzene ring system, with a chlorine atom at the 2-position and a methyl group at the 7-position.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 90272-84-7[1][2][3]
Molecular Formula C₉H₇ClN₂[1][2][3]
Molecular Weight 178.62 g/mol [1][3]

| Synonyms | 2-Chlor-7-methyl-chinoxalin, Quinoxaline, 2-chloro-7-methyl-[2][3] |

Table 2: Physicochemical Properties

Property Value
Boiling Point 272.5 °C at 760 mmHg[2]
Density 1.292 g/cm³[2]
Flash Point 144.8 °C[2]
Refractive Index 1.643[2]

| Storage | 2-8°C, Keep in a dry and cool condition[1][2] |

Synthesis and Reactivity

Quinoxaline derivatives are valuable in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The chloro-substituent at the 2-position of the quinoxaline ring is a key reactive site, making it a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.[4][6]

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications.[5] this compound serves as a crucial building block for the synthesis of biologically active compounds. The reactivity of the chlorine atom allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[5]

Quinoxaline derivatives have been shown to exhibit their therapeutic effects through different mechanisms, including the inhibition of enzymes like topoisomerase II, which are critical for DNA replication in cancer cells.[5]

Experimental Protocols

While specific experimental protocols for this compound were not found in the search results, the following sections provide representative methodologies for the synthesis and reaction of closely related quinoxaline derivatives.

General Synthesis of 2-Chloroquinolines

A general method for the preparation of 2-chloroquinolines involves the reaction of the corresponding 1-methylquinolin-2(1H)-one with a chlorinating agent.[7]

Reaction: 1-Methylquinolin-2(1H)-one → 2-Chloroquinoline

Reagents and Conditions:

  • Triphenylphosphine

  • Trichloroisocyanuric acid

  • Heat at 130-140 °C under an inert atmosphere (e.g., argon)[7]

Procedure:

  • A mixture of triphenylphosphine and trichloroisocyanuric acid is heated under an argon atmosphere.

  • The corresponding methylquinolin-2(1H)-one is added to the reaction mixture.

  • The mixture is heated at 130-140 °C for several hours.

  • After the reaction is complete, the mixture is dissolved in a suitable organic solvent (e.g., CH₂Cl₂) and neutralized with a base (e.g., triethylamine).

  • The product is purified using silica gel column chromatography.[7]

G cluster_synthesis General Synthesis Workflow start Start Materials: - Substituted quinolin-2-one - Chlorinating agent reaction Chlorination Reaction (e.g., with POCl3 or similar) start->reaction 1. React workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Purification (e.g., Recrystallization or Chromatography) workup->purification 3. Purify product This compound purification->product 4. Isolate Product

Caption: General workflow for the synthesis of 2-chloroquinoxalines.

Nucleophilic Substitution Reaction

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic attack, allowing for the introduction of various substituents. A common reaction is the substitution with amines to form 2-aminoquinoxaline derivatives, which are often biologically active.

Reaction: 2-Chloroquinoxaline + Amine → 2-Aminoquinoxaline derivative

Reagents and Conditions:

  • 2-Chloroquinoxaline

  • Substituted amine

  • Pyridine (as a base and solvent)

  • Conventional heating or microwave irradiation[8]

Procedure:

  • 2-Chloroquinoxaline and the desired amine are dissolved in pyridine.

  • The reaction mixture is heated under reflux or subjected to microwave irradiation until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired 2-aminoquinoxaline derivative.[8]

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1] P280: Wear protective gloves/protective clothing/eye protection/face protection[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Logical Relationships in Drug Discovery

The development of new drugs based on the quinoxaline scaffold often follows a logical progression from a starting building block to a potential drug candidate.

G cluster_drug_discovery Quinoxaline in Drug Discovery building_block This compound (Starting Material) synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) building_block->synthesis library Library of Quinoxaline Derivatives synthesis->library screening Biological Screening (e.g., Anticancer, Antimicrobial assays) library->screening hit_compounds Hit Compounds screening->hit_compounds lead_optimization Lead Optimization (Structure-Activity Relationship) hit_compounds->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Logical workflow for quinoxaline-based drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-7-methylquinoxaline. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data, detailed experimental methodologies, and visualizations of key workflows.

Core Physicochemical Properties

This compound, a derivative of the quinoxaline heterocyclic system, is a compound of interest in medicinal chemistry due to the established biological activities of the quinoxaline scaffold. A thorough understanding of its physicochemical properties is fundamental for its application in synthetic chemistry and drug design.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₇ClN₂--INVALID-LINK--
Molecular Weight 178.62 g/mol --INVALID-LINK--
Boiling Point 272.5 °C at 760 mmHg--INVALID-LINK--
Density 1.292 g/cm³--INVALID-LINK--
Refractive Index 1.643--INVALID-LINK--
LogP 2.59160--INVALID-LINK--
Melting Point Not Reported-
pKa Not Reported-
Solubility Not Reported-

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following sections provide representative methodologies based on established procedures for the synthesis of analogous quinoxaline derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the condensation of 4-methyl-1,2-phenylenediamine with an appropriate dicarbonyl compound to form the corresponding quinoxalinone, followed by chlorination.

Step 1: Synthesis of 7-methylquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: To the stirred solution, add glyoxylic acid (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 7-methylquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, suspend the dried 7-methylquinoxalin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Gently reflux the mixture for 2-3 hours. The reaction should be monitored by TLC.

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons will be characteristic of the this compound structure.

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination a 4-methyl-1,2-phenylenediamine d Reflux (4-6h) a->d b Glyoxylic Acid b->d c Ethanol/Acetic Acid c->d e 7-methylquinoxalin-2(1H)-one d->e f 7-methylquinoxalin-2(1H)-one e->f h Reflux (2-3h) f->h g POCl3 g->h i This compound h->i

Caption: Synthetic workflow for this compound.

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (1H, 13C) start->nmr ms Mass Spectrometry start->ms purity Purity Assessment (e.g., HPLC) start->purity structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity->structure_confirmation

Caption: Characterization workflow for this compound.

Biological Activity and Potential Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The planar nature of the quinoxaline ring system allows for intercalation with DNA, and its derivatives have been shown to inhibit various enzymes involved in cellular proliferation.

While specific biological data for this compound is not extensively documented in the public domain, its structural similarity to other biologically active quinoxalines suggests its potential as a scaffold for the development of novel therapeutic agents. The chloro- and methyl-substituents can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological activity.

Representative Anticancer Activity of Quinoxaline Derivatives

To provide context for the potential of this compound, the following table summarizes the in vitro anticancer activity of several related quinoxaline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2,3-di(furan-2-yl)quinoxalin-6-amineA549 (Lung)0.87--INVALID-LINK--
2,3-di(thiophen-2-yl)quinoxalin-6-amineA549 (Lung)1.24--INVALID-LINK--
A series of 1,2,3,4-tetrahydro-pyrido[2,3-f]quinoxalin-2-onesVarious0.02-5.1--INVALID-LINK--
Experimental Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with This compound start->treatment incubation1 Incubate (48-72h) treatment->incubation1 mtt_addition Add MTT Solution incubation1->mtt_addition incubation2 Incubate (4h) mtt_addition->incubation2 solubilization Solubilize Formazan (DMSO) incubation2->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 Value absorbance->analysis

Caption: Workflow for MTT assay to determine anticancer activity.

References

An In-depth Technical Guide to 2-Chloro-7-methylquinoxaline: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[1][2] This technical guide provides a comprehensive overview of 2-Chloro-7-methylquinoxaline, a key intermediate in the synthesis of more complex quinoxaline-based molecules. This document details its molecular structure, physicochemical properties, and a representative experimental protocol for its synthesis. Furthermore, it explores the broader biological context of quinoxaline derivatives and visualizes potential synthetic and signaling pathways.

Molecular Structure and Physicochemical Properties

This compound is a substituted quinoxaline with a chlorine atom at the 2-position and a methyl group at the 7-position of the bicyclic heteroaromatic ring system.

Molecular Formula: C₉H₇ClN₂[3]

Molecular Weight: 178.62 g/mol [4]

The structural and key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 90272-84-7[3][4]
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [4]
Boiling Point 272.5 °C at 760 mmHg[3]
Density 1.292 g/cm³[3]
Refractive Index 1.643[3]
Flash Point 144.8 °C[3]
Appearance Clear solution (form may vary)[3]

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound typically involves a two-step process: the condensation of a substituted ortho-phenylenediamine with an α-dicarbonyl compound to form a quinoxalinone intermediate, followed by a chlorination reaction.[5] The following is a representative protocol adapted from general methods for quinoxaline synthesis.

Step 1: Synthesis of 7-methylquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: To this solution, add an equimolar amount of an α-keto acid or its ester, for example, glyoxylic acid or ethyl glyoxylate (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product. The solid is collected by vacuum filtration, washed with a cold solvent (e.g., cold ethanol), and dried under a vacuum to yield 7-methylquinoxalin-2(1H)-one.

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, suspend the dried 7-methylquinoxalin-2(1H)-one (1.0 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[6]

  • Reaction Conditions: The mixture is heated to reflux for 2 to 4 hours, with the reaction progress monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-Methyl-1,2-phenylenediamine C 7-Methylquinoxalin-2(1H)-one A->C Reflux in Ethanol B Glyoxylic Acid B->C E This compound C->E Reflux D Phosphorus Oxychloride (POCl3) D->E

Synthetic workflow for this compound.

Biological and Pharmacological Context of Quinoxaline Derivatives

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery.[1][2] While specific data for this compound is not extensively documented in publicly available literature, the quinoxaline scaffold is a core component of molecules investigated for various therapeutic applications.

Key Reported Activities of Quinoxaline Derivatives:

  • Anticancer Activity: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][7] Their mechanisms of action can be diverse, including the inhibition of kinases such as VEGFR-2.[7]

  • Antimicrobial Activity: The quinoxaline nucleus is present in several compounds with significant antibacterial and antifungal properties.[2][8]

  • Antiviral Activity: Certain quinoxaline derivatives have been identified as inhibitors of viral enzymes, such as HIV reverse transcriptase, indicating their potential as antiviral agents.[9]

  • Enzyme Inhibition: Substituted quinoxalines have been developed as inhibitors of various enzymes, including Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in inflammatory and stress-induced signaling pathways.[10][11]

Given its reactive chloro-substituent, this compound serves as a versatile building block for the synthesis of a library of novel quinoxaline derivatives for biological screening. The chlorine atom can be readily displaced by various nucleophiles to introduce diverse functional groups, enabling the exploration of structure-activity relationships.

Potential_Signaling_Pathway cluster_cell Cellular Environment Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Extracellular_Signal->Receptor Downstream_Pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Downstream_Pathway Activation Quinoxaline_Derivative Quinoxaline Derivative (Potential Inhibitor) Quinoxaline_Derivative->Receptor Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis, Inflammation) Downstream_Pathway->Cellular_Response Modulation

Potential signaling pathway modulated by quinoxaline derivatives.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established chemical transformations, providing a foundation for the development of more complex molecules. While the direct biological profile of this specific compound is not widely reported, the broader class of quinoxaline derivatives exhibits a remarkable range of pharmacological activities. This makes this compound a molecule of significant interest for researchers and scientists in the field of drug discovery and development, serving as a key starting material for the exploration of new therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-7-methylquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-7-methylquinoxaline. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a robust framework for its experimental determination. It includes detailed experimental protocols, a discussion of analytical quantification methods, and a template for data presentation. The provided methodologies are intended to enable researchers to generate precise and reproducible solubility profiles, aiding in process development, formulation, and preclinical assessment.

Introduction

This compound is a heterocyclic compound that belongs to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] As an intermediate, its solubility in various organic solvents is a fundamental property that influences reaction kinetics, purification strategies such as crystallization, and the ease of handling and formulation.[2] A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and for the development of any potential downstream applications.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be qualitatively predicted.[2] The molecule possesses a bicyclic aromatic system, making it relatively non-polar. However, the presence of two nitrogen atoms in the pyrazine ring introduces some polarity and the potential for hydrogen bonding with protic solvents. The chloro and methyl substituents will also influence its solubility.

A qualitative prediction of solubility in common organic solvents is presented below:

  • High Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for a wide range of organic compounds.[3]

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, especially with heating, and in ethers like tetrahydrofuran (THF).[3]

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexane and heptane. These are often used as anti-solvents for crystallization.[3]

It is crucial to note that these are predictions, and experimental verification is necessary for quantitative assessment.

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, the isothermal saturation method is a widely accepted and rigorous approach.[4] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the solute in the solution.

Experimental Protocol: Isothermal Saturation Method

This protocol details the steps for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure no solid particles are transferred, it is advisable to use a syringe filter.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method as described in Section 4.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Cease agitation and allow solid to settle or centrifuge C->D E Withdraw and filter a known volume of supernatant D->E F Dilute sample to a known concentration E->F G Quantify concentration via (HPLC, UV-Vis, or Gravimetric) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for solubility determination via the isothermal saturation method.

Analytical Quantification Methods

The accurate quantification of the solute in the saturated solution is a critical step. Several methods can be employed, with the choice depending on the properties of the compound and the available instrumentation.

Gravimetric Analysis

The gravimetric method is a straightforward technique for determining solubility.[6][7]

Protocol:

  • Accurately weigh an empty, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the dish.

  • Weigh the dish with the solution.

  • Evaporate the solvent gently, for example, on a steam bath or in a fume hood.

  • Dry the dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.[8]

  • Cool the dish in a desiccator and weigh it again.

  • The difference between the final and initial weights of the dish gives the mass of the dissolved solute. The solubility can then be calculated based on the initial volume of the solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[9][10]

Protocol:

  • Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. This typically involves selecting an appropriate column, mobile phase, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[9]

  • Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system.

  • Concentration Determination: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the original solubility, accounting for the dilution factor.

UV-Vis Spectroscopy

If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid and convenient method for quantification.[11][12]

Protocol:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound to determine the wavelength at which it exhibits maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.[13]

  • Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the compound in the sample.

  • Solubility Calculation: Calculate the original solubility, taking into account the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table serves as a template for reporting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Analytical Method Used
e.g., Methanol e.g., 25 Data to be determined Data to be determined e.g., HPLC
e.g., Ethanol e.g., 25 Data to be determined Data to be determined e.g., HPLC
e.g., Acetone e.g., 25 Data to be determined Data to be determined e.g., UV-Vis
e.g., Ethyl Acetate e.g., 25 Data to be determined Data to be determined e.g., Gravimetric
e.g., Dichloromethane e.g., 25 Data to be determined Data to be determined e.g., HPLC
e.g., Hexane e.g., 25 Data to be determined Data to be determined e.g., Gravimetric

| e.g., Methanol | e.g., 37 | Data to be determined | Data to be determined | e.g., HPLC |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant.[2]

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is important for processes like recrystallization.[2]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, which in turn can lead to different solubilities.

  • pH (for aqueous solutions): The nitrogen atoms in the quinoxaline ring can be protonated at acidic pH, which would likely increase the aqueous solubility of the compound.

Conclusion

References

The Biological Versatility of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have shown significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, proliferation, survival, and metastasis.[4][5][6]

A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[6][7] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Quinoxaline-based compounds have been developed as inhibitors of various kinases, including receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases involved in pathways such as PI3K/AKT/mTOR.[8][9][10]

Furthermore, many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][6][11][12] This is a critical mechanism for eliminating malignant cells and is often achieved through the modulation of mitochondrial pathways and the activation of caspases.[13]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineIC50 (µM)Reference
VIIIc HCT1162.5[12]
VIIIc MCF-79[12]
XVa HCT1164.4[12]
XVa MCF-75.3[12]
Benzo[g]quinoxaline 3 MCF-72.89[14]
Benzo[g]quinoxaline 9 MCF-78.84[14]
Compound 4m A5499.32 ± 1.56[13]
Compound 4b A54911.98 ± 2.59[13]
5-Fluorouracil (control) A5494.89 ± 0.20[13]
Compound 6k Hela12.17 ± 0.9[15]
Compound 6k HCT-1169.46 ± 0.7[15]
Compound 6k MCF-710.88 ± 0.8[15]
Doxorubicin (control) Hela8.87 ± 0.6[15]
Doxorubicin (control) HCT-1165.57 ± 0.4[15]
Doxorubicin (control) MCF-75.23 ± 0.3[15]

Key Signaling Pathway in Cancer Targeted by Quinoxaline Derivatives

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription ApoptosisReg Apoptosis Regulators (e.g., Bcl-2 family) Caspases Caspases ApoptosisReg->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits Quinoxaline->PI3K Inhibits Quinoxaline->mTOR Inhibits Quinoxaline->ApoptosisReg Modulates

Figure 1: Simplified signaling pathways targeted by anticancer quinoxaline derivatives.

Antimicrobial and Antiviral Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics.[16] Quinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18] Some have also been investigated as potential agents against mycobacteria.[19]

In the realm of virology, quinoxaline derivatives have been explored for their potential to combat various viral infections.[20][21][22] Studies have reported activity against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C virus (HCV), and Human Cytomegalovirus (HCMV).[20][23]

Quantitative Antimicrobial and Antiviral Data

The following tables summarize the in vitro antimicrobial and antiviral activity of selected quinoxaline derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative Methicillin-Resistant Staphylococcus aureus (MRSA) (n=34)4[24]
Quinoxaline Derivative Methicillin-Resistant Staphylococcus aureus (MRSA) (n=12)2[24]
Vancomycin (control) Methicillin-Resistant Staphylococcus aureus (MRSA) (n=38)4[24]
Vancomycin (control) Methicillin-Resistant Staphylococcus aureus (MRSA) (n=4)2[24]
Compound 2d Escherichia coli8[25]
Compound 3c Escherichia coli8[25]

Table 3: Antifungal Activity of Quinoxaline Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Compound 10 Candida albicans16[25]
Compound 10 Aspergillus flavus16[25]

Table 4: Antiviral Activity of Quinoxaline Derivatives

CompoundVirusCell LineEC50 (µM)Reference
Compound 1a Human Cytomegalovirus (HCMV)-<0.05[23]
Compound 20 Human Cytomegalovirus (HCMV)-<0.05[23]
Ganciclovir (control) Human Cytomegalovirus (HCMV)-0.59[23]
Compound 11 Vaccinia virusHEL2[26]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[11][27][28] A commonly used model is the carrageenan-induced paw edema assay in rodents.[5][9][29]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of a selected quinoxaline derivative.

Table 5: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseEdema Inhibition (%)Reference
7b 0.01 mmol/kg41[3][20]
Indomethacin (control) -47[3][20]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoxaline derivatives.

General Experimental Workflow for Screening Quinoxaline Derivatives

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Purification->Antimicrobial Antiviral Antiviral Assay (e.g., Plaque Reduction) Purification->Antiviral AntiInflammatory In Vitro/In Vivo Anti-inflammatory Assay Purification->AntiInflammatory Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis KinaseAssay Kinase Inhibition Assay (e.g., Western Blot) Cytotoxicity->KinaseAssay PathwayAnalysis Signaling Pathway Analysis Apoptosis->PathwayAnalysis KinaseAssay->PathwayAnalysis AnimalModel Animal Model Studies (e.g., Xenograft, Infection) PathwayAnalysis->AnimalModel Toxicity Toxicity & Pharmacokinetic Studies AnimalModel->Toxicity

Figure 2: A generalized experimental workflow for the development of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][18][27]

General Procedure:

  • Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.

  • Add the 1,2-dicarbonyl compound to the solution.

  • The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.[4]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

  • The crude product is then collected by filtration, washed, and purified, typically by recrystallization from an appropriate solvent.

Microwave-assisted synthesis has also been employed to improve reaction times and yields.[3][20]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation in response to potential therapeutic agents.[30][31]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[32]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[32]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[33]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[30][33]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][11][16]

Protocol:

  • Cell Treatment: Treat cells with the quinoxaline derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[2]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[1][11]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[1]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]

In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][9][29][34]

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the quinoxaline derivative or a control vehicle orally or intraperitoneally. A positive control, such as indomethacin, is also used.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[34]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Kinase Inhibition: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, and it can be adapted to assess the inhibition of kinase activity.[35][36][37][38]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the quinoxaline derivative and a relevant stimulus (e.g., a growth factor to activate a specific kinase). Lyse the cells to extract proteins.[35]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[35]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[38]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.[35]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[35]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[35]

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation and, consequently, the inhibitory effect of the quinoxaline derivative. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein.[37]

Conclusion

Quinoxaline derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new and effective therapies. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes. Further exploration of the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel quinoxaline derivatives is warranted to fully realize their therapeutic potential.

References

Quinoxaline Compounds: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The versatile quinoxaline scaffold, formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents.[2][3] These compounds have demonstrated promising potential in a variety of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][4] This technical guide provides an in-depth overview of the therapeutic applications of quinoxaline compounds, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways to support further research and drug development efforts.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, primarily involving the inhibition of key protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.[3][7]

Mechanism of Action

A substantial number of quinoxaline-based compounds function as selective ATP-competitive inhibitors of various kinases. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and components of the PI3K/Akt/mTOR signaling pathway.[3][7][8] By blocking the signaling cascades mediated by these kinases, quinoxaline derivatives can effectively halt tumor growth and progression.[8] For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines, providing a benchmark for the comparison of newly synthesized compounds.[10]

Compound IDCancer Cell LineIC50 (µM)Reference
FQMDA-MB-231 (Breast)< 16[9]
MQMDA-MB-231 (Breast)< 16[9]
FQHCT-116 (Colon)< 16[9]
MQHCT-116 (Colon)< 16[9]
FQDU-145 (Prostate)< 16[9]
MQDU-145 (Prostate)< 16[9]
Compound 1MCF-7 (Breast)0.00021[10]
Compound 1NCI-H460 (Lung)0.00032[10]
Compound 1SF-268 (CNS)0.00016[10]
Compound 3MCF-7 (Breast)0.0022[10]
Compound 4aMCF-7 (Breast)3.21[10]
Compound 4aHepG2 (Liver)4.54[10]
Compound 4aHCT-116 (Colon)3.87[10]
Compound 5SMMC-7721 (Liver)0.071[10]
Compound 5HeLa (Cervical)0.126[10]
VIIdHCT116 (Colon)> 50[7]
VIIIaHepG2 (Liver)9.8[7]
VIIIcHCT116 (Colon)2.5[7]
VIIIcMCF-7 (Breast)9[7]
VIIIeHCT116 (Colon)> 50[7]
XVaHCT116 (Colon)4.4[7]
XVaMCF-7 (Breast)5.3[7]
17bMCF-7 (Breast)2.3[11]
17bHepG-2 (Liver)2.8[11]
15bMCF-7 (Breast)5.8[11]
15bHepG-2 (Liver)4.2[11]
Sorafenib (control)MCF-7 (Breast)3.51[11]
Sorafenib (control)HepG-2 (Liver)2.17[11]
4bA549 (Lung)11.98[12]
4mA549 (Lung)9.32[12]
5-Fluorouracil (control)A549 (Lung)4.89[12]
8aK-562 (Leukemia)0.031[13]
8bK-562 (Leukemia)< 0.01[13]
Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of certain quinoxaline derivatives on the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer.[8]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Quinoxaline->mTORC1

Quinoxaline inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] This makes them a promising scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[16]

Mechanism of Action

The precise mechanisms of antimicrobial action for all quinoxaline derivatives are not fully elucidated, but several modes of action have been proposed. For quinoxaline-1,4-di-N-oxide derivatives, their activity is often linked to their ability to be bioreduced, generating reactive oxygen species that can damage cellular components such as DNA and proteins.[17] Other derivatives may interfere with essential cellular processes, though further research is needed to fully characterize these mechanisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoxaline derivatives against several bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Unnamed DerivativeMRSA (avg. of 60 isolates)1-4 (most isolates)[18]
Compound 3Bacillus subtilis16[18]
Compound 4Bacillus subtilis16[18]
Compound 6aBacillus subtilis16[18]
Compound 10Candida albicansN/A[18]
Compound 10Aspergillus flavusN/A[18]
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial evaluation of novel quinoxaline compounds.

Antimicrobial_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock MIC_Assay MIC Determination (Broth Dilution) Stock->MIC_Assay Zone_Inhibition Zone of Inhibition (Disk Diffusion) Stock->Zone_Inhibition Data_Analysis Data Analysis & SAR Studies MIC_Assay->Data_Analysis Zone_Inhibition->Data_Analysis

Workflow for antimicrobial evaluation of quinoxalines.

Anti-inflammatory Activity

Several quinoxaline derivatives have exhibited potent anti-inflammatory properties.[17][19] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action

A primary mechanism of anti-inflammatory action for some quinoxalines is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a crucial role in the synthesis of pro-inflammatory prostaglandins.[20] Additionally, some derivatives have been shown to inhibit lipoxygenase (LOX) and modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.[17][19]

Quantitative Data: COX Inhibition

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of selected quinoxaline derivatives, along with their selectivity index for COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference(s)
Compound 1330.410.4666.11[18][20]
Compound 1137.960.6261.23[18][20]
Compound 540.310.8348.58[18][20]
Compound 4a28.81.1724.61[18][20]

Antiviral and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, quinoxaline derivatives have also shown promise as antiviral and neuroprotective agents.

Antiviral Activity

Quinoxaline-based compounds have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C virus (HCV), and various respiratory viruses.[21][22][23] Their mechanisms of action are diverse and target-specific, including the inhibition of viral enzymes such as reverse transcriptase.[22]

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives, suggesting their potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[24][25][26] These compounds have been shown to enhance neuronal viability, reduce oxidative stress by scavenging reactive oxygen species (ROS), inhibit acetylcholinesterase (AChE), and downregulate inflammatory cytokines in neuronal cells.[24][25]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][18]

  • Cell Seeding: Harvest and count cancer cells. Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[10][18]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Replace the old medium with the medium containing different concentrations of the compounds. Include vehicle and blank controls. Incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][18]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[10]

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Cell Culture and Treatment: Culture cells and induce apoptosis by treating them with the quinoxaline derivative for a specified time.[18]

  • Cell Harvesting and Staining: Collect both adherent and floating cells. Wash the cells with cold 1X PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[10]

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.[18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27]

  • Preparation of Inoculum: Grow the microbial strains in an appropriate broth medium to a standardized concentration.

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[28]

Conclusion

Quinoxaline and its derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants continued investigation. The ability to readily modify the quinoxaline scaffold allows for the fine-tuning of their pharmacological properties, offering a robust platform for the development of novel and more effective therapeutic agents. The data and protocols presented in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.

References

2-Chloro-7-methylquinoxaline: A Versatile Building Block for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-7-methylquinoxaline is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 2-position, make it a valuable synthon for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a scaffold for the development of kinase inhibitors and antibacterial agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] this compound, with its reactive chloro group, is a key intermediate that allows for facile diversification of the quinoxaline core, making it an excellent starting point for the generation of compound libraries for drug discovery.[2]

Synthesis of this compound

The most common and practical synthesis of this compound involves a two-step procedure starting from 4-methyl-1,2-phenylenediamine. The initial step is the condensation with an appropriate dicarbonyl compound to form the quinoxalinone ring, followed by chlorination.

G cluster_synthesis Synthesis of this compound 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 7-methylquinoxalin-2(1H)-one 7-methylquinoxalin-2(1H)-one 4-methyl-1,2-phenylenediamine->7-methylquinoxalin-2(1H)-one Condensation Glyoxylic_acid Glyoxylic_acid Glyoxylic_acid->7-methylquinoxalin-2(1H)-one This compound This compound 7-methylquinoxalin-2(1H)-one->this compound Chlorination Chlorinating_agent e.g., POCl3 Chlorinating_agent->this compound

Figure 1: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of 7-methylquinoxalin-2(1H)-one

A mixture of 4-methyl-1,2-phenylenediamine (1.0 eq) and glyoxylic acid (1.05 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 7-methylquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of this compound

7-methylquinoxalin-2(1H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Compound Molecular Formula Molecular Weight CAS Number Physical Properties
This compoundC₉H₇ClN₂178.6290272-84-7Boiling Point: 272.5°C at 760 mmHg, Flash Point: 144.8°C

Key Reactions and Applications in Organic Synthesis

The chlorine atom at the 2-position of this compound is susceptible to displacement by various nucleophiles and participates in several palladium-catalyzed cross-coupling reactions, making it a versatile intermediate.

Nucleophilic Substitution Reactions

The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups.

G cluster_nucleophilic_substitution Nucleophilic Substitution This compound This compound Substituted_Quinoxaline 2-Nu-7-methylquinoxaline This compound->Substituted_Quinoxaline Nucleophile Nu-H (e.g., R-NH2, R-OH, R-SH) Nucleophile->Substituted_Quinoxaline Base

Figure 2: General scheme for nucleophilic substitution of this compound.

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Et₃N, 2.0 eq) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactant 1 Reactant 2 Product Yield (%) Reference
2-chloro-3-methylquinoxaline4-hydroxy benzaldehyde2-(p-formylphenoxy)-3-methyl quinoxaline-[3]
2,3-dichloroquinoxalinesteroidal semicarbazonessteroidal oxazolo quinoxaline65-85[4]
Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the quinoxaline core and various aryl or vinyl groups.

G cluster_suzuki_coupling Suzuki-Miyaura Coupling This compound This compound Aryl_Quinoxaline 2-Aryl-7-methylquinoxaline This compound->Aryl_Quinoxaline Boronic_Acid R-B(OH)2 Boronic_Acid->Aryl_Quinoxaline Catalyst Pd Catalyst Catalyst->Aryl_Quinoxaline Base Base Base->Aryl_Quinoxaline

Figure 3: General scheme for the Suzuki-Miyaura coupling of this compound.

In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%) Reference
2,6-dichloroquinoxalinephenylboronic acidPd(PPh₃)₄K₃PO₄THF75[5]
2,6-dichloroquinoxaline4-methylphenylboronic acidPd(PPh₃)₄K₃PO₄THF90[5]
Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing the coupling of this compound with a wide range of primary and secondary amines.

G cluster_buchwald_hartwig Buchwald-Hartwig Amination This compound This compound Amino_Quinoxaline 2-(R1R2N)-7-methylquinoxaline This compound->Amino_Quinoxaline Amine R1R2NH Amine->Amino_Quinoxaline Catalyst Pd Catalyst Catalyst->Amino_Quinoxaline Ligand Ligand Ligand->Amino_Quinoxaline Base Base Base->Amino_Quinoxaline

Figure 4: General scheme for the Buchwald-Hartwig amination of this compound.

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq) in an anhydrous solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[6][7]

Aryl Halide Amine Catalyst/Ligand Base Solvent Yield (%) Reference
2-bromopyridinesvolatile aminesNot specifiedNot specifiedNot specified-[8]
aryl chloridesaminesMn(OAc)₂/Cu(OAc)₂Not specifiedsolvent-free-[9]

Applications in Medicinal Chemistry

The quinoxaline scaffold is a key component in numerous biologically active compounds. Derivatives of this compound are of particular interest in the development of kinase inhibitors and antibacterial agents.

Kinase Inhibitors

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1] The ability to easily modify the 2-position of the 7-methylquinoxaline core allows for the synthesis of focused libraries to probe the ATP-binding site of different kinases. For example, analogs of 6,7-dimethyl quinoxaline have shown selectivity for Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[1]

Compound Class Target Kinase IC₅₀ (nM) Reference
Quinoxaline DerivativeASK130.17[2]
Quinoxaline DerivativeHuman CK249[10]
Quinoxaline AnaloguesEGFR tyrosine kinase-[3]
Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health concern. Quinoxaline derivatives have demonstrated significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of novel quinoxaline-based compounds is a promising strategy for the development of new antibacterial drugs.

Compound Class Bacterial Strain MIC (μg/mL) Reference
Quinoxaline DerivativeMRSA4[4]
2,3-N,N-diphenyl quinoxaline derivativesS. aureus, E. faecalis0.25 - 1[11]
C-2 amine-substituted quinoxaline analoguesS. aureus4 - 16[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity allows for the straightforward introduction of a wide array of functional groups through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This versatility makes it an ideal starting material for the synthesis of diverse compound libraries, particularly for the discovery of new therapeutic agents. The demonstrated potential of quinoxaline derivatives as kinase inhibitors and antibacterial agents underscores the importance of this compound as a key intermediate in modern drug discovery and development. This guide provides the necessary foundational knowledge and experimental guidance for researchers to effectively utilize this powerful synthon in their synthetic endeavors.

References

Spectroscopic and Synthetic Profile of 2-Chloro-7-methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and a representative synthetic workflow for 2-chloro-7-methylquinoxaline. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives in medicinal chemistry and materials science.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
¹H NMR (CDCl₃) Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~8.6s-
H-5~7.9d~8.5
H-6~7.5dd~8.5, ~1.5
H-8~7.8d~1.5
CH₃-7~2.5s-
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm
C-2~150
C-3~145
C-4a~141
C-5~129
C-6~131
C-7~142
C-8~128
C-8a~140
CH₃-7~22

Note: Predicted values are based on the known chemical shifts of 2-chloroquinoxaline, 2-methylquinoxaline, and general substituent effects on the quinoxaline ring system. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920WeakMethyl C-H stretch
~1600, ~1570, ~1480Medium-StrongC=C and C=N stretching (aromatic ring)
~1150StrongC-Cl stretch
~830StrongC-H out-of-plane bending (substituted benzene)
Table 3: Mass Spectrometry (MS) Data (Predicted)
m/zRelative Intensity (%)Assignment
178/180100 / ~33[M]⁺ / [M+2]⁺ (presence of Chlorine)
143Moderate[M-Cl]⁺
115Moderate[M-Cl-HCN]⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for quinoxaline derivatives, which can be adapted for this compound.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.

Synthetic Workflow

The synthesis of this compound typically involves a two-step process: the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core, followed by chlorination.

Synthesis_Workflow Reactant1 4-Methyl-1,2-phenylenediamine Step1 Condensation Reactant1->Step1 Reactant2 Glyoxal Reactant2->Step1 Intermediate 7-Methylquinoxalin-2(1H)-one Step2 Chlorination Intermediate->Step2 Reagent Phosphorus oxychloride (POCl3) Reagent->Step2 Product This compound Step1->Intermediate Formation of Quinoxaline Core Step2->Product Final Product Spectroscopic_Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_confirmation Structure Elucidation Synthesis Synthesized Compound (e.g., this compound) MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) Determines Molecular Structure IR->NMR Detailed Structural Analysis Confirmation Structure Confirmed NMR->Confirmation Final Confirmation

References

An In-Depth Technical Guide to 2-Chloro-7-methylquinoxaline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-7-methylquinoxaline, a key heterocyclic intermediate in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, experimental protocols for its synthesis and key reactions, and its potential role in drug discovery.

Commercial Availability

This compound is available from a variety of commercial suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Dayang Chem (Hangzhou) Co.,Ltd.90272-84-7≥98%Metric Ton ScaleContact for Quote
Parchem90272-84-7Not SpecifiedBulk/Railcar/Barge, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/PilotContact for Quote
Career Henan Chemical Co90272-84-785.0-99.8%120 Kilogram/WeekContact for Quote
Moldb90272-84-795%100mg, 250mg, 1g, 5g$44, $66, $163, $690

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇ClN₂
Molecular Weight178.62 g/mol
Boiling Point272.5°C at 760 mmHg
Density1.292 g/cm³
Flash Point144.8°C

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in common synthetic transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the condensation of 4-methyl-1,2-phenylenediamine with a suitable dicarbonyl compound to form the corresponding quinoxalin-2-ol, followed by chlorination.

Step 1: Synthesis of 7-methylquinoxalin-2-ol

A plausible synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with glyoxylic acid.

  • Materials:

    • 4-methyl-1,2-phenylenediamine

    • Glyoxylic acid monohydrate

    • Methanol

  • Procedure:

    • Dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add a solution of 4-methyl-1,2-phenylenediamine (1 equivalent) in methanol to the cooled glyoxylic acid solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • The resulting precipitate of 7-methylquinoxalin-2-ol is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 7-methylquinoxalin-2-ol

The hydroxyl group of 7-methylquinoxalin-2-ol is then replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Materials:

    • 7-methylquinoxalin-2-ol

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a fume hood, carefully add 7-methylquinoxalin-2-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis of this compound 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Condensation Condensation 4-methyl-1,2-phenylenediamine->Condensation Glyoxylic acid Glyoxylic acid Glyoxylic acid->Condensation 7-methylquinoxalin-2-ol 7-methylquinoxalin-2-ol Condensation->7-methylquinoxalin-2-ol Chlorination (POCl3) Chlorination (POCl3) 7-methylquinoxalin-2-ol->Chlorination (POCl3) This compound This compound Chlorination (POCl3)->this compound

Synthetic workflow for this compound.
Key Reactions of this compound

The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution and participates in cross-coupling reactions, making it a versatile intermediate for further derivatization.

1. Nucleophilic Aromatic Substitution with Amines

  • Principle: The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the chloride by various nucleophiles, such as primary and secondary amines.

  • General Procedure:

    • Dissolve this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, DMF, or NMP).

    • A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

    • The reaction mixture is heated, often under reflux, until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

    • Purification is typically achieved by recrystallization or column chromatography.

2. Suzuki-Miyaura Cross-Coupling

  • Principle: Palladium-catalyzed Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting this compound with a boronic acid or its ester.[1] This is a powerful method for synthesizing 2-aryl or 2-heteroaryl-7-methylquinoxalines.

  • General Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

    • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

    • Heat the reaction mixture, typically between 80-110°C, and stir until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Relevance in Drug Discovery

Quinoxaline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The quinoxaline scaffold is a key component in numerous kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[4]

While the specific biological targets of this compound are not extensively documented, its utility as a synthetic intermediate allows for the generation of diverse libraries of quinoxaline derivatives for screening against various therapeutic targets. The introduction of different substituents at the 2-position through the reactions described above can significantly modulate the biological activity and selectivity of the resulting compounds.

The diagram below illustrates a generalized signaling pathway of a receptor tyrosine kinase (RTK) and indicates the point of inhibition by a generic quinoxaline-based kinase inhibitor.

G cluster_pathway Representative Kinase Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 Downstream Signaling Downstream Signaling P1->Downstream Signaling Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival Inhibitor Quinoxaline Inhibitor Inhibitor->P1

Generalized RTK signaling pathway and inhibition.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-Chloro-7-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the condensation of 4-methyl-1,2-phenylenediamine and glyoxylic acid monohydrate to yield the intermediate, 7-methylquinoxalin-2(1H)-one. Subsequent chlorination of this intermediate using phosphorus oxychloride (POCl₃) affords the final product. This protocol includes comprehensive experimental procedures, characterization data, and a discussion of the potential biological relevance of quinoxaline derivatives, making it a valuable resource for researchers in organic synthesis and pharmaceutical sciences.

Synthesis Pathway

The synthesis of this compound is achieved via a two-step process. The first step involves the formation of the quinoxalinone ring system, followed by a chlorination step to introduce the chloro group at the 2-position.

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-methyl-1,2-phenylenediamine C 7-methylquinoxalin-2(1H)-one A->C Methanol, 0°C to RT B Glyoxylic acid monohydrate B->C D 7-methylquinoxalin-2(1H)-one E This compound D->E POCl₃, Reflux

A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-methylquinoxalin-2(1H)-one

This procedure is adapted from established methods for the synthesis of quinoxalin-2-ols from o-phenylenediamines and glyoxylic acid.

Materials and Equipment:

  • 4-methyl-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Methanol (anhydrous)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve glyoxylic acid monohydrate (1.1 equivalents) in 100 mL of anhydrous methanol.

  • Cool the solution to 0°C using an ice bath with continuous stirring.

  • Slowly add a solution of 4-methyl-1,2-phenylenediamine (1.0 equivalent) in 50 mL of anhydrous methanol to the cooled glyoxylic acid solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • A precipitate of 7-methylquinoxalin-2(1H)-one will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold methanol (2 x 20 mL) and then with water (2 x 20 mL).

  • Dry the product under vacuum to obtain 7-methylquinoxalin-2(1H)-one as a solid. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for heterocyclic ketones using phosphorus oxychloride.

Materials and Equipment:

  • 7-methylquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, carefully add 7-methylquinoxalin-2(1H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105°C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.

  • A precipitate of this compound will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the solid product by vacuum filtration, and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The quenching of POCl₃ with ice water is a highly exothermic reaction and releases corrosive HCl gas. This must be done slowly and with caution in a fume hood.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Yield
7-methylquinoxalin-2(1H)-oneC₉H₈N₂O160.175762-65-285-95%
This compound C₉H₇ClN₂ 178.62 90272-84-7 60-75%

Characterization Data (Predicted)

This compound:

  • Appearance: Expected to be a solid at room temperature.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.6-8.8 (s, 1H): Proton on the pyrazine ring (H-3).

    • 7.8-8.0 (d, 1H): Aromatic proton (H-5).

    • 7.5-7.7 (s, 1H): Aromatic proton (H-8).

    • 7.3-7.5 (d, 1H): Aromatic proton (H-6).

    • 2.5-2.7 (s, 3H): Methyl group protons (CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 150-155: C2 (carbon bearing the chlorine).

    • 140-145: Quaternary carbons of the quinoxaline ring.

    • 125-135: Aromatic CH carbons.

    • 20-25: Methyl carbon (CH₃).

  • Mass Spectrometry (EI):

    • m/z: 178 (M⁺), 180 (M+2⁺, due to ³⁷Cl isotope), with a characteristic ~3:1 ratio for the molecular ion peak.

    • Fragmentation: Loss of Cl (m/z 143), loss of HCN (m/z 151).

Biological Context and Potential Applications

Quinoxaline derivatives are a significant class of N-heterocyclic compounds that are widely recognized for their diverse and potent biological activities.[1] They are core structures in a variety of pharmacologically active agents, demonstrating antibacterial, antifungal, antiviral, anticancer, antitubercular, and anti-inflammatory properties.[2] The broad therapeutic potential of the quinoxaline scaffold makes it a privileged structure in medicinal chemistry and drug discovery.

For instance, certain quinoxaline derivatives have been investigated as topoisomerase I inhibitors for cancer therapy, while others have shown potential in modulating critical cellular signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. The biological activity can be significantly influenced by the substitution pattern on the quinoxaline ring. The introduction of a chlorine atom, as in this compound, provides a reactive site for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Some quinoxaline-based compounds have been shown to modulate this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->AKT Inhibition Quinoxaline->mTORC1 Inhibition

Quinoxalines as potential inhibitors of the PI3K/AKT/mTOR pathway.

References

Functionalization of the Quinoxaline Scaffold: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the quinoxaline scaffold. Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.[1] Numerous quinoxaline-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1] This has led to their extensive use in drug discovery and development programs, with several quinoxaline-based drugs reaching the market.[2]

Application Notes

The versatile structure of the quinoxaline nucleus allows for extensive functionalization, enabling the synthesis of large and diverse compound libraries for screening.[1] Key functionalization strategies include classical condensation reactions, modern cross-coupling techniques, and direct C-H functionalization. These methods provide access to a wide range of derivatives with tailored electronic and steric properties, crucial for optimizing interactions with biological targets.

Key Applications in Drug Discovery:

  • Kinase Inhibition: Functionalized quinoxalines are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] Their ability to interfere with pathways like the RAS/RAF/MEK/ERK cascade makes them attractive candidates for targeted cancer therapies.[1][4]

  • Anticancer Agents: Quinoxaline derivatives exhibit significant antitumor activity through various mechanisms, including the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in the epigenetic regulation of gene expression.[5]

  • Antimicrobial and Antiviral Agents: The quinoxaline scaffold is present in several antibiotics and has been a template for the development of new agents targeting drug-resistant bacteria and viruses.[2]

Experimental Protocols

This section details selected, reliable protocols for the synthesis and functionalization of the quinoxaline scaffold.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the traditional and widely used condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.[1]

  • Add a catalytic amount of glacial acetic acid to the mixture.[1]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.[1]

  • Collect the solid product by filtration.[1]

  • Wash the solid with cold ethanol to remove unreacted starting materials.[1]

  • Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.[1]

Protocol 2: Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxalines

This method offers a rapid and efficient alternative to classical synthesis, often with higher yields and shorter reaction times.[6][7]

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Ethanol/Water (1:1, 1 mL)

  • Iodine (I₂) (5 mol%)

Procedure:

  • In a microwave reactor tube, dissolve the 1,2-diamine and 1,2-dicarbonyl compound in the ethanol/water mixture.[6]

  • Add the catalytic amount of iodine.[6]

  • Irradiate the mixture in a microwave synthesizer at 50°C and a power of 300 W for the time specified in Table 1, monitoring by TLC.[6]

  • After completion, add dichloromethane (10 mL) to the reaction mixture.

  • Wash successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[6]

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield the quinoxaline product.[6]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Chloroquinoxaline

This protocol is a powerful method for C-C bond formation, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the quinoxaline ring.

Materials:

  • 2-Chloroquinoxaline (1.0 equiv)

  • Arylboronic acid (1.2-1.3 equiv)[8]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv or Pd(OAc)₂, 0.005 equiv)[8][9]

  • Base (e.g., K₂CO₃, 2.0 equiv or K₃PO₄, 2.0 equiv)[8]

  • Anhydrous solvent (e.g., 1,4-Dioxane/water or THF)[8]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloroquinoxaline, arylboronic acid, palladium catalyst, and base.[8]

  • Add the anhydrous solvent via syringe.[8][10]

  • Heat the reaction mixture to 80-110°C and stir for the specified time (typically 2.5-24 hours), monitoring by TLC.[10][11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

Data Presentation

Table 1: Comparison of Quinoxaline Synthesis Methods

EntryReactants (Diamine, Dicarbonyl)MethodCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
1o-Phenylenediamine, BenzilConventionalAcetic Acid (cat.)EthanolReflux2-4 h~90[1]
2o-Phenylenediamine, PhenylglyoxalMicrowaveI₂ (5 mol%)EtOH/H₂O (1:1)501 min96[6]
34-Chloro-1,2-phenylenediamine, BenzilMicrowaveI₂ (5 mol%)EtOH/H₂O (1:1)502 min95[6]
44-Nitro-1,2-phenylenediamine, BenzilMicrowaveI₂ (5 mol%)EtOH/H₂O (1:1)503 min92[6]
5o-Phenylenediamine, BenzilAlumina-supported HeteropolyoxometalateAlCuMoVP (100mg)Toluene25120 min92[12]
6o-Phenylenediamine, BenzilZinc TriflateZn(OTf)₂ (0.2 mmol)CH₃CNRT-up to 90[13]

Table 2: Suzuki-Miyaura Cross-Coupling of Halo-Quinoxalines

EntryHalo-QuinoxalineBoronic AcidCatalystBaseSolventTemp. (°C)TimeYield (%)Reference
12-Chloro-3-(2-pyridinyl)quinoxalinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane90-1208-12 hHigh[8]
2Aryl HalideArylboronic acidPd(OAc)₂K₂CO₃1,4-Dioxane/H₂O10024 h-[11]
3Vinyl IodideMethylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O/THF801 h-[11]

Visualizations

Signaling Pathway Diagram

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Quinoxaline Quinoxaline Derivative (Kinase Inhibitor) Quinoxaline->RAF Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a quinoxaline derivative.

Experimental Workflow Diagram

Synthesis_and_Screening_Workflow start Start: Select Starting Materials (o-phenylenediamine, dicarbonyl) synthesis Synthesis of Quinoxaline Library (e.g., Microwave-assisted) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening High-Throughput Biological Screening (e.g., MTT Assay for anticancer activity) purification->screening hit_id Hit Identification and Validation screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt end Preclinical Development lead_opt->end

Caption: General workflow for the synthesis and biological screening of quinoxaline derivatives.

Logical Relationship Diagram

HDAC_Inhibition_Mechanism HDAC HDAC Enzyme Active Site (with Zn²⁺) Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Quinoxaline Quinoxaline-based HDAC Inhibitor Quinoxaline->HDAC Binds to Active Site Histone Histone Protein Acetylated Lysine Quinoxaline->Deacetylation Inhibits Histone->Deacetylation Hyperacetylation Histone Hyperacetylation GeneExpression Altered Gene Expression (e.g., Tumor Suppressor Genes) Hyperacetylation->GeneExpression

References

Application Notes and Protocols for Nucleophilic Substitution of 2-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. The functionalization of the quinoxaline scaffold is crucial for modulating its biological activity, and nucleophilic aromatic substitution (SNAr) at the C2 position of 2-chloroquinoxaline derivatives is a key strategy for achieving this.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution of 2-Chloro-7-methylquinoxaline with various nucleophiles, including amines, alcohols, and thiols. The presence of the electron-donating methyl group at the 7-position can subtly influence the reactivity of the quinoxaline ring, making specific reaction conditions essential for optimal outcomes.

Reaction Overview

The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyrazine ring in the quinoxaline system facilitates the attack of a nucleophile at the C2 position, leading to the formation of a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity and yields the 2-substituted-7-methylquinoxaline product. The general reaction scheme is depicted below:

G cluster_substrate cluster_product substrate This compound product 2-Nu-7-methylquinoxaline substrate->product + Nu-H, Base nucleophile Nucleophile (Nu-H) hcl HCl product->hcl + sub sub prod prod

Figure 1: General scheme for nucleophilic substitution of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. Please note that yields are generalized from reactions on similar substrates and may require optimization for specific cases.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Aniline2-Anilino-7-methylquinoxalineDMFK2CO312012-24Good to Excellent
Morpholine2-(Morpholino)-7-methylquinoxalineNMPK2CO31508-16Good
Benzylamine2-(Benzylamino)-7-methylquinoxalineDMSOEt3N10010-20Good to Excellent
Piperidine2-(Piperidino)-7-methylquinoxalineDMFK2CO312012Good

Table 2: Reaction with Oxygen Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Phenol7-Methyl-2-phenoxyquinoxalineDMFK2CO3100-1206-12Good
Methanol2-Methoxy-7-methylquinoxalineMethanolNaOMeReflux4-8Moderate to Good
Ethanol2-Ethoxy-7-methylquinoxalineEthanolNaOEtReflux4-8Moderate to Good
4-Hydroxybenzaldehyde4-((7-Methylquinoxalin-2-yl)oxy)benzaldehydeAcetonitrileK2CO3Reflux24-36Good

Table 3: Reaction with Sulfur Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Thiophenol7-Methyl-2-(phenylthio)quinoxalineDMFK2CO380-1004-8Excellent
Ethanethiol2-(Ethylthio)-7-methylquinoxalineEthanolNaOEtReflux3-6Good to Excellent
Sodium Hydrosulfide7-Methylquinoxaline-2(1H)-thioneEthanolNaSHReflux2-4Good

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: Synthesis of 2-Anilino-7-methylquinoxaline (Amine Nucleophile)

Materials:

  • This compound (1.0 mmol, 178.6 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate, Hexane (for TLC and column chromatography)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 10 mL of anhydrous DMF to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-anilino-7-methylquinoxaline.

Protocol 2: Synthesis of 7-Methyl-2-phenoxyquinoxaline (Oxygen Nucleophile)

Materials:

  • This compound (1.0 mmol, 178.6 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine this compound (1.0 mmol), phenol (1.2 mmol), and potassium carbonate (2.0 mmol) in a 50 mL round-bottom flask containing a magnetic stir bar.

  • Add 10 mL of anhydrous DMF.

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C with stirring for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel to yield the desired 7-methyl-2-phenoxyquinoxaline.

Protocol 3: Synthesis of 7-Methyl-2-(phenylthio)quinoxaline (Sulfur Nucleophile)

Materials:

  • This compound (1.0 mmol, 178.6 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 113 µL)

  • Potassium Carbonate (K2CO3) (1.5 mmol, 207.3 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (8 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (8 mL).

  • Add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 40 mL of water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-methyl-2-(phenylthio)quinoxaline.

Protocol 4: Microwave-Assisted Synthesis of 2-(Benzylamino)-7-methylquinoxaline

Materials:

  • This compound (1.0 mmol, 178.6 mg)

  • Benzylamine (2.0 mmol, 214.3 mg, 218 µL)

  • Triethylamine (Et3N) (3.0 mmol, 303.6 mg, 418 µL)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Place this compound (1.0 mmol), benzylamine (2.0 mmol), and triethylamine (3.0 mmol) in a 10 mL microwave vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5-15 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Dissolve the resulting mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

G start Start reagents Combine this compound, Nucleophile, and Base in Solvent start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the nucleophilic substitution of this compound.

Logical Relationship of Reaction Components

G sub This compound (Substrate) prod 2-Substituted-7-methylquinoxaline (Product) sub->prod nuc Nucleophile (N, O, S based) nuc->prod base Base (e.g., K2CO3, NaH, Et3N) base->prod sol Solvent (e.g., DMF, DMSO, EtOH) sol->prod cond Reaction Conditions (Temperature, Time) cond->prod

Figure 3: Key components and their relationship in the synthesis of 2-substituted-7-methylquinoxalines.

Application Notes & Protocols: Derivatization of 2-Chloro-7-methylquinoxaline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This is due to their relatively simple synthesis and the broad spectrum of pharmacological activities they exhibit, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][4] The versatile quinoxaline scaffold allows for extensive chemical modifications, enabling the development of a wide array of derivatives with potentially enhanced therapeutic efficacy.[2]

The 2-chloro-7-methylquinoxaline core is a particularly valuable starting material, or scaffold, for building compound libraries for biological screening. The chlorine atom at the C-2 position is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functional groups to explore structure-activity relationships (SAR) and identify novel therapeutic agents.[5] These notes provide an overview of key derivatization strategies and detailed protocols for synthesis and subsequent biological evaluation.

Synthetic Derivatization Strategies

The derivatization of this compound primarily focuses on reactions at the C-2 position. The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atom for displacement. Key strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct method to introduce a variety of nucleophiles. The chlorine atom can be readily displaced by O-nucleophiles (phenols, alcohols), N-nucleophiles (amines), and S-nucleophiles (thiols) to create ethers, amines, and thioethers, respectively. This approach was successfully used to replace the C-2 chlorine with an ether linkage to generate novel Schiff bases with antimicrobial activity.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are cornerstones of modern organic synthesis and are highly effective for creating carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[7]

    • Suzuki-Miyaura Coupling: This reaction couples the chloroquinoxaline with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding 2-aryl-7-methylquinoxalines.[7][8][9] This is invaluable for synthesizing biaryl structures common in pharmacologically active compounds.[7]

    • Sonogashira Coupling: This reaction forms a C-C bond between the chloroquinoxaline and a terminal alkyne.[10][11][12] The resulting alkynylquinoxalines are not only biologically interesting but also serve as versatile intermediates for further transformations.

Below is a workflow illustrating these derivatization pathways.

G start This compound sub1 Nucleophilic Aromatic Substitution (SNAr) (e.g., R-OH, R-NH2, R-SH) start->sub1 sub2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) start->sub2 sub3 Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst) start->sub3 prod1 2-O/N/S-Substituted Derivatives sub1->prod1 prod2 2-Aryl-Substituted Derivatives sub2->prod2 prod3 2-Alkynyl-Substituted Derivatives sub3->prod3 library Diverse Compound Library prod1->library prod2->library prod3->library screen Biological Screening (Anticancer, Antimicrobial, etc.) library->screen G start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Quinoxaline Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze G cluster_pathways Downstream Signaling ligand Growth Factor (e.g., EGF) receptor Kinase Receptor (e.g., EGFR) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer Binds ras Ras dimer->ras pi3k PI3K dimer->pi3k inhibitor Quinoxaline Derivative inhibitor->dimer INHIBITS raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf akt Akt pi3k->akt akt->tf output Cell Proliferation, Survival, Angiogenesis tf->output

References

Application Notes and Protocols for 2-Chloro-7-methylquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-7-methylquinoxaline as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. The protocols provided are detailed methodologies for the synthesis and evaluation of derivatives of this compound, based on established procedures for analogous quinoxaline compounds.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The quinoxaline scaffold itself is recognized as a "privileged" structure, frequently found in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 2-position of this compound offers a versatile handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The methyl group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Key Applications in Drug Discovery

Derivatives of this compound are primarily explored as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The quinoxaline core can effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of various kinases and inhibit their function.

Key kinase targets for quinoxaline-based inhibitors include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers.

Data Presentation: Biological Activity of 7-Methylquinoxaline Derivatives and Related Analogues

The following tables summarize the in vitro biological activity of various quinoxaline derivatives, including those with a 7-methyl substituent or other relevant substitutions, against cancer cell lines and specific kinase targets. This data provides a comparative perspective on the potential efficacy of compounds derived from this compound.

Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives Against Human Cancer Cell Lines

Compound IDStructure/DescriptionCell LineIC50 (µM)Reference
Compound 1 Quinoxaline with chloro-substitution and thiourea groupHCT116 (Colon Carcinoma)4.4[1]
MCF-7 (Breast Adenocarcinoma)4.4[1]
Compound 2 3-methylquinoxalin-2(1H)-one derivativeMCF-7 (Breast Cancer)2.7[2]
HepG2 (Liver Carcinoma)2.1[2]
Compound 3 N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivativeHCT116 (Colon Carcinoma)4.4[1]
MCF-7 (Breast Adenocarcinoma)5.3[1]
Compound 4 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivativeMCF-7 (Breast Cancer)0.81[3]
HepG2 (Liver Carcinoma)1.21[3]
HCT-116 (Colon Carcinoma)1.52[3]
Compound 5 7-methyl-4-phenyl-1,2,5-oxadiazolo[3,4-g]quinoxalin-6(5H)-oneHCT116 (Colon Carcinoma)9.8[1]
MCF-7 (Breast Adenocarcinoma)9.0[1]

Table 2: In Vitro Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 6 VEGFR-22.6[2]
Compound 7 VEGFR-22.9[2]
Compound 8 EGFR300[4]
Compound 9 EGFR400[4]
Compound 10 VEGFR-23.4[5]
Compound 11 VEGFR-23.7[5]

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of key derivatives starting from this compound. These protocols are based on established methodologies for analogous quinoxaline derivatives and can be adapted by researchers.

Protocol 1: Synthesis of 2-(Arylamino)-7-methylquinoxalines via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-amino substituted quinoxaline derivatives, which are common precursors for more complex molecules.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (1.4 eq), palladium acetate (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-(arylamino)-7-methylquinoxaline.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical methods.

Protocol 2: Synthesis of 2-Aryl-7-methylquinoxalines via Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a carbon-carbon bond at the 2-position of the quinoxaline ring, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • TLC apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-aryl-7-methylquinoxaline.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of synthesized this compound derivatives against a target kinase.

Materials:

  • Synthesized this compound derivative

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • ATP (Adenosine triphosphate)

  • Substrate peptide specific to the kinase

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.

  • Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_0 Synthetic Workflow A This compound B Nucleophilic Aromatic Substitution A->B  Amine Nucleophile C Suzuki-Miyaura Cross-Coupling A->C  Arylboronic Acid  Pd Catalyst D 2-Amino-7-methylquinoxaline Derivatives B->D E 2-Aryl-7-methylquinoxaline Derivatives C->E F Bioactive Kinase Inhibitors D->F E->F G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor 7-Methylquinoxaline Derivative Inhibitor->VEGFR2 G cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Survival Cell Proliferation & Survival ERK->Survival Inhibitor 7-Methylquinoxaline Derivative Inhibitor->EGFR

References

Application Notes and Protocols for the Gram-Scale Synthesis of 2-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental procedure for the gram-scale synthesis of 2-Chloro-7-methylquinoxaline, a key intermediate in the development of various therapeutic agents. The protocol is designed to be a practical guide for laboratory synthesis, emphasizing safety, efficiency, and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable C2 electrophile, such as ethyl chloroacetate, to form the heterocyclic intermediate, 7-methylquinoxalin-2(1H)-one. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of 7-methylquinoxalin-2(1H)-one (Step 1)

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Molar Eq.
4-methyl-1,2-phenylenediamineC₇H₁₀N₂122.170.1012.22-1.0
Ethyl chloroacetateC₄H₇ClO₂122.550.1113.4811.51.1
Sodium ethoxideC₂H₅NaO68.050.117.49-1.1
Ethanol (anhydrous)C₂H₅OH46.07--200-
Acetic acid (glacial)CH₃COOH60.05--As needed-

Table 2: Reagents and Stoichiometry for the Synthesis of this compound (Step 2)

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Molar Eq.
7-methylquinoxalin-2(1H)-oneC₉H₈N₂O160.170.08 (Assumed)12.81-1.0
Phosphorus oxychloridePOCl₃153.330.80122.667510.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--1.0Catalytic

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 7-methylquinoxalin-2(1H)-one

This protocol describes the cyclocondensation reaction to form the quinoxalinone intermediate.

Methodology:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (200 mL).

  • Reagent Addition: Add sodium ethoxide (7.49 g, 0.11 mol) to the ethanol and stir until fully dissolved. To this solution, add 4-methyl-1,2-phenylenediamine (12.22 g, 0.10 mol).

  • Addition of Electrophile: While stirring, add ethyl chloroacetate (11.5 mL, 0.11 mol) dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Neutralize the mixture by the slow addition of glacial acetic acid until the pH is approximately 7. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 7-methylquinoxalin-2(1H)-one as a solid. The product is typically of sufficient purity to be used in the next step without further purification. An expected yield is in the range of 70-85%.

Step 2: Synthesis of this compound

This protocol details the chlorination of the quinoxalinone intermediate to the final product. This procedure is adapted from a similar gram-scale synthesis of a related chloroquinoxaline.[1]

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, place the dried 7-methylquinoxalin-2(1H)-one (12.81 g, 0.08 mol) from the previous step.

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 75 mL, 0.80 mol) to the flask, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 1.0 mL).

  • Reaction: Attach a reflux condenser equipped with a calcium chloride drying tube and gently heat the mixture to reflux (approximately 105-110 °C). Maintain reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up (Caution: Exothermic Reaction): After completion, allow the mixture to cool to room temperature. In a separate large beaker (2 L), prepare a stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the stirred ice-water. This quenching step is highly exothermic and will generate HCl gas; ensure adequate ventilation.

  • Isolation: The product will precipitate as a solid. Continue stirring the mixture for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water (3 x 100 mL) until the filtrate is neutral to pH paper.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound. An expected yield is typically high, often above 90%.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-methylquinoxalin-2(1H)-one cluster_step2 Step 2: Synthesis of this compound A 4-methyl-1,2-phenylenediamine + Ethyl chloroacetate B Reaction Mixture in Ethanol with NaOEt A->B Dissolve C Reflux (4-6h) B->C Heat D Neutralization (Acetic Acid) C->D Cool & Quench E Filtration & Washing D->E Isolate Solid F 7-methylquinoxalin-2(1H)-one E->F G 7-methylquinoxalin-2(1H)-one F->G H Reaction Mixture in POCl₃ with cat. DMF G->H Suspend I Reflux (3-4h) H->I Heat J Quench on Ice-Water I->J Cool & Quench K Filtration & Washing J->K Isolate Solid L This compound K->L

Caption: Workflow for the synthesis of this compound.

Logical Reaction Pathway

The diagram below outlines the logical progression from starting materials to the final product.

Reaction_Pathway Start1 4-methyl-1,2-phenylenediamine Intermediate 7-methylquinoxalin-2(1H)-one Start1->Intermediate Step 1: Cyclocondensation Start2 Ethyl chloroacetate Start2->Intermediate Step 1: Cyclocondensation Product This compound Intermediate->Product Step 2: Chlorination Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product Step 2: Chlorination

References

Application Notes and Protocols for the Purity Assessment of 2-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-7-methylquinoxaline (CAS No. 90272-84-7) is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Workflow for Purity Assessment

The comprehensive purity analysis of this compound involves a multi-step process to identify and quantify the main component, process-related impurities, and potential degradation products.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Chromatographic Purity cluster_2 Phase 3: Method Validation & Stability Sample Sample of This compound Spectro Spectroscopic Analysis (NMR, MS, IR) Sample->Spectro Structural Confirmation HPLC HPLC-UV/DAD (Primary Purity Assay) Spectro->HPLC Purity Profiling GCMS GC-MS (Volatile Impurities) Forced_Deg Forced Degradation Studies HPLC->Forced_Deg Assess Stability Validation Method Validation (ICH Guidelines) Forced_Deg->Validation Develop Stability- Indicating Method Report Certificate of Analysis & Purity Report Validation->Report Final Report HPLC_Workflow cluster_prep 1a. Prepare Mobile Phases & Diluent (Acetonitrile/Water) prep 1. Solution Preparation system 2. System Equilibration inject 3. Sample Injection system->inject Equilibrate column with initial mobile phase conditions until baseline is stable. run 4. Chromatographic Run inject->run Inject Standard & Sample Solutions. analysis 5. Data Analysis run->analysis Acquire chromatograms using gradient method. report 6. Reporting analysis->report Calculate purity by area percent normalization. Identify impurities. std_prep Prepare Standard Solution (e.g., 0.5 mg/mL) smp_prep Prepare Sample Solution (e.g., 0.5 mg/mL) GCMS_Workflow prep 1. Sample Preparation setup 2. GC-MS Setup prep->setup Dissolve sample in a volatile solvent (e.g., Dichloromethane) at ~1 mg/mL. inject 3. Sample Injection setup->inject Load oven program and MS parameters. Perform system checks. analysis 4. Data Acquisition & Analysis inject->analysis Inject 1 µL of the sample solution (split mode, e.g., 20:1). report 5. Reporting analysis->report Identify peaks by comparing mass spectra to a library (e.g., NIST). Calculate purity by TIC area %. Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid thermal Thermal (Solid/Solution, 60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Stressed Samples & Control by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution. Identify Degradants. analysis->evaluation

References

Application of 2-Chloro-7-methylquinoxaline in Anticancer Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in the field of anticancer drug discovery, exhibiting a wide range of pharmacological activities. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent inhibitors of various cellular targets implicated in cancer progression. This document provides detailed application notes and protocols for the utilization of 2-Chloro-7-methylquinoxaline as a key intermediate in the synthesis of novel anticancer agents. While specific experimental data for derivatives of this compound are limited in publicly available literature, this guide leverages data from closely related quinoxaline analogs to provide a strong foundation for research and development in this area. The 2-chloro position serves as a versatile handle for introducing various pharmacophores through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Rationale for this compound in Anticancer Drug Design

The quinoxaline core is a key structural motif in many biologically active molecules. The introduction of a chlorine atom at the 2-position provides a reactive site for facile derivatization. The methyl group at the 7-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing binding affinity to target proteins and improving pharmacokinetic properties. The general strategy involves the nucleophilic displacement of the chloride to introduce a variety of side chains, aiming to interact with specific targets in cancer cells.

Key Cellular Targets and Mechanisms of Action

Quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many quinoxaline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation. Key targets include:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor growth.

    • c-Met: This receptor tyrosine kinase is involved in cell motility, invasion, and proliferation.

  • Topoisomerase II Inhibition: These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis: Quinoxaline derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cell division.

Data Presentation: Anticancer Activity of Related Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various quinoxaline derivatives, providing a reference for the potential potency of compounds derived from this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Phenylamino-quinoxalines
Compound XVaHCT116 (Colon)4.4[1]
MCF-7 (Breast)5.3[1]
Compound VIIIcHCT116 (Colon)2.5[1]
MCF-7 (Breast)9.0[1]
Series 2: Quinoxaline-based Hydrazones
Compound 3dHL-60 (Leukemia)5.15[2]
Compound 7aIGROV1 (Ovarian)14.5[2]
OVCAR-4 (Ovarian)16.0[2]
Series 3: Coumarin-Quinoxaline Hybrids
Compound 3bMCF-7 (Breast)1.85[3][4]
Series 4: Quinoxaline Aryl Ethers
Compound FQMDA-MB-231 (Breast)< 16[5]
Compound MQMDA-MB-231 (Breast)< 16[5]
Series 5: 3-Methylquinoxaline Derivatives
Compound 11eHepG2 (Liver)2.1[6]
MCF-7 (Breast)2.7[6]
Compound 12eHepG2 (Liver)9.8[6]
MCF-7 (Breast)4.5[6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-7-methylquinoxaline Derivatives

This protocol describes a general method for the synthesis of 2-amino-substituted-7-methylquinoxalines starting from this compound.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow A 4-Methyl-1,2-phenylenediamine C 7-Methylquinoxalin-2(1H)-one A->C Condensation B Glyoxylic Acid B->C E This compound C->E Chlorination D POCl3 D->E G 2-(Substituted-amino)-7-methylquinoxaline E->G Nucleophilic Substitution F Amine (R-NH2) F->G

Caption: General synthetic workflow for 2-substituted-7-methylquinoxalines.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)

  • Base (e.g., Triethylamine (Et3N) or Potassium Carbonate (K2CO3))

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the desired amine (1.1 equivalents) and the base (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow Diagram:

G cluster_mtt MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized quinoxaline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway Inhibition

G cluster_pathway VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Quinoxaline 2-Substituted-7-methyl quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Migration ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

EGFR Signaling Pathway Inhibition

G cluster_pathway EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinoxaline 2-Substituted-7-methyl quinoxaline Derivative Quinoxaline->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Conclusion

This compound represents a valuable starting material for the synthesis of a diverse library of quinoxaline derivatives with potential anticancer activity. By leveraging the established reactivity of the 2-chloro position, researchers can explore a wide chemical space to identify novel compounds that target key oncogenic pathways. The protocols and data presented herein, based on closely related analogs, provide a robust framework for initiating and advancing drug discovery programs centered on the 7-methylquinoxaline scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of substituted quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted quinoxalines?

The most prevalent and versatile method is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1] This reaction allows for the synthesis of a wide variety of substituted quinoxalines by selecting appropriately substituted starting materials.

Q2: What are the most common side products observed in quinoxaline synthesis?

Common side products include:

  • Benzimidazoles: These can form through rearrangement of the quinoxaline skeleton, particularly under acidic conditions or at elevated temperatures.[2]

  • Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids.[2]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities.[2]

  • Incomplete Condensation Products: If the reaction does not proceed to completion, mono-imine intermediates may be isolated.[2]

  • Isomeric Mixtures: When using substituted benzofuroxans in the Beirut reaction to synthesize quinoxaline-1,4-dioxides, a mixture of 6- and 7-substituted isomers can form.[2]

Q3: How can I minimize the formation of benzimidazole side products?

To minimize benzimidazole formation, it is crucial to carefully control the reaction conditions. Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts.[2] Employing milder catalysts or catalyst-free methods can significantly reduce the likelihood of this rearrangement.[3]

Q4: My reaction mixture has turned dark brown or black. What is the likely cause and how can I prevent it?

A dark coloration is often due to the oxidation of the o-phenylenediamine starting material.[2] To prevent this, it is recommended to use purified o-phenylenediamine and perform the reaction under an inert atmosphere, such as nitrogen or argon.[3] Degassing the solvent before use can also be beneficial.

Q5: What are the recommended methods for purifying substituted quinoxalines?

The most common and effective purification methods are recrystallization and column chromatography.[1]

  • Recrystallization: This is highly effective for solid quinoxaline products. Ethanol is a commonly used solvent for this purpose.[1][4] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool slowly for the pure product to crystallize.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Quinoxaline Product

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature, changing the solvent, or using a more effective catalyst.[3]
Side Product Formation Significant formation of side products will lower the yield of the desired product. Refer to the strategies below to minimize their formation.[3]
Impure Starting Materials Impurities in the o-phenylenediamine or 1,2-dicarbonyl compound can interfere with the reaction. Ensure the use of high-purity starting materials.
Suboptimal Reaction Conditions The choice of solvent, catalyst, temperature, and reaction time significantly impacts the yield. Systematically optimize these parameters. Modern methods like microwave-assisted synthesis often provide higher yields in shorter reaction times.[3]

Issue 2: Formation of Specific Side Products

Observed Issue Potential Cause Recommended Solution
Byproduct with a similar mass to the starting diamine Formation of benzimidazole derivatives via rearrangement.Reduce reaction temperature and time. Use a milder catalyst (e.g., cerium(IV) ammonium nitrate, iodine) or a catalyst-free method.[3] Consider using a "green" solvent system like water or ethanol.[3]
Isolation of a high molecular weight, colored solid Dimerization of the quinoxaline product.Avoid strongly acidic conditions. If an acid catalyst is necessary, use a weaker acid or a solid-supported acid catalyst that can be easily removed.[3]
Reaction mixture turns dark Oxidation of the o-phenylenediamine starting material.Use purified o-phenylenediamine. Perform the reaction under an inert atmosphere (N₂ or Ar).[3]
Formation of an isomeric mixture (Beirut Reaction) Use of a substituted benzofuroxan.If separation of isomers is challenging, consider an alternative synthetic route that offers better regioselectivity.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative data for the synthesis of 2,3-diphenylquinoxaline using different methods, allowing for a direct comparison of their efficiency.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)Reference(s)
Classical Condensation None (thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%[6]
Microwave-Assisted Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%[6]
Heterogeneous Catalysis CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%[4][6]
Green Synthesis (CAN) Cerium(IV) ammonium nitrate (CAN)Acetonitrile/WaterRoom Temperature20 min80 - 98%[7]
Green Synthesis (Solid Acid) TiO₂-Pr-SO₃HEthanol or Solvent-freeRoom Temperature10 min95%[7]

Experimental Protocols

Protocol 1: Classical Condensation Synthesis of 2,3-Diphenylquinoxaline [6]

  • Materials:

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Rectified Spirit (approx. 16 mL)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of hot rectified spirit.

    • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in a minimum amount of rectified spirit (approximately 1 mL).

    • Add the o-phenylenediamine solution to the hot benzil solution.

    • Reflux the mixture for 30-60 minutes.

    • After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

    • Allow the solution to cool, which will cause the product to precipitate.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline [6]

  • Materials:

    • o-Phenylenediamine (1.1 mmol)

    • Benzil (1 mmol)

    • Acidic Alumina

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.

    • Place the vessel in a microwave synthesizer and irradiate for 3 minutes.

    • After the reaction, allow the mixture to cool to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 3: Purification by Recrystallization [1]

  • Solvent Selection: The ideal recrystallization solvent is one in which your quinoxaline derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol and methanol/water mixtures.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

    • Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualizations

general_synthesis cluster_reactants Reactants o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Dihydroquinoxaline Intermediate Dihydroquinoxaline Intermediate Condensation->Dihydroquinoxaline Intermediate Oxidation Oxidation Dihydroquinoxaline Intermediate->Oxidation Substituted Quinoxaline Substituted Quinoxaline Oxidation->Substituted Quinoxaline

Caption: General synthesis of substituted quinoxalines.

troubleshooting_workflow start Experiment Issue (e.g., Low Yield, Impurities) check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - New Catalyst incomplete->optimize_conditions analyze_side_products Analyze Side Products (LC-MS, NMR) complete->analyze_side_products known_side_product Known Side Product analyze_side_products->known_side_product Identified unknown_side_product Unknown Side Product analyze_side_products->unknown_side_product Not Identified implement_strategy Implement Mitigation Strategy (from Troubleshooting Guide) known_side_product->implement_strategy purify Purify Product (Recrystallization/Chromatography) implement_strategy->purify further_analysis Further Structural Elucidation unknown_side_product->further_analysis further_analysis->purify

Caption: Troubleshooting workflow for quinoxaline synthesis.

side_product_logic cluster_conditions Reaction Conditions cluster_side_products Side Products high_temp High Temperature benzimidazole Benzimidazole Formation high_temp->benzimidazole promotes strong_acid Strong Acid Catalyst strong_acid->benzimidazole promotes dimer Quinoxaline Dimerization strong_acid->dimer promotes oxidizing_atm Oxidizing Atmosphere oxidation Diamine Oxidation oxidizing_atm->oxidation causes

Caption: Relationship between reaction conditions and side products.

References

Technical Support Center: Purification of Chlorinated Quoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated quinoxaline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative data to guide your purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chlorinated quinoxaline derivative is proving difficult to purify by standard column chromatography. What are the common reasons for this and what can I do?

A1: Challenges in purifying chlorinated quinoxaline derivatives by column chromatography often stem from several factors:

  • Compound Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive quinoxaline derivatives.[1]

    • Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1] Alternatively, consider using a different stationary phase like alumina or reverse-phase C18 silica.[1]

  • Co-elution with Impurities: Your product may have a similar polarity to a major impurity, leading to poor separation.

    • Solution: Before scaling up to column chromatography, it is crucial to optimize the solvent system using Thin-Layer Chromatography (TLC). Experiment with a variety of solvent mixtures to achieve better separation. A slow gradient elution during column chromatography can also improve the resolution of closely eluting compounds.[1]

  • Product Precipitation on the Column: Low solubility of the compound in the chosen eluent can cause it to precipitate on the column, resulting in low recovery and poor separation.

    • Solution: Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, you can employ a solid-loading technique by pre-adsorbing your compound onto a small amount of silica gel.[1]

Q2: I have synthesized a chlorinated quinoxaline derivative that has a persistent and intense color, even after initial purification attempts. How can I remove these colored impurities?

A2: Colored impurities are a common issue in the synthesis of highly conjugated systems like quinoxalines. The most effective method for their removal is the use of activated charcoal (decolorizing carbon).[1]

  • Procedure:

    • Dissolve your crude or partially purified product in a suitable hot solvent.

    • Allow the solution to cool slightly to prevent it from boiling over.

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).[1]

    • Gently heat and swirl the mixture for a few minutes.

    • Perform a hot gravity filtration to remove the activated charcoal.

    • Allow the clear filtrate to cool and crystallize.

Q3: My synthesis has resulted in a mixture of constitutional isomers of a chlorinated quinoxaline, and they are very difficult to separate. What purification strategies are recommended?

A3: Separating constitutional isomers is a significant challenge due to their similar physical properties. A combination of techniques may be necessary:[1]

  • Fractional Recrystallization: This method can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent. You will need to screen a range of solvents to find one that preferentially dissolves one isomer while leaving the other as a solid.[1]

  • Flash Chromatography: Careful selection of the stationary and mobile phases is critical. Sometimes a less conventional solvent system can provide the necessary selectivity to separate isomers. Running a slow gradient elution can also enhance separation.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For isomers that are particularly difficult to separate by other methods, preparative HPLC is often the most effective technique. Different column chemistries, such as C18 or Phenyl-Hexyl, can be screened to find the optimal separation conditions.[2]

Q4: My chlorinated quinoxaline derivative is very polar and remains at the baseline on a standard silica TLC plate, even with highly polar solvent systems. How can I purify it?

A4: For very polar compounds, standard silica gel chromatography may not be effective. Consider the following alternatives:

  • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This method separates compounds based on hydrophobicity rather than polarity and is often very effective for polar molecules.

  • Use of a Stronger Eluent System: For silica gel chromatography, you can try more aggressive solvent systems. For example, a stock solution of 10% ammonium hydroxide in methanol can be used as a component (1-10%) in dichloromethane to elute very polar compounds.

Data Presentation

The following tables are provided as illustrative examples to guide researchers in structuring their experimental data for easy comparison.

Table 1: Illustrative Comparison of Purification Methods for 2,3-dichloroquinoxaline

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Solvent Consumption (mL/g)
Recrystallization (Ethanol)85%98%75%150
Column Chromatography (Silica, Hexane:Ethyl Acetate 4:1)85%99%65%500
Preparative HPLC (C18, Acetonitrile/Water)85%>99.5%50%1000

Table 2: Illustrative Solubility Data for a Chlorinated Quinoxaline Derivative in Common Organic Solvents at 25 °C

SolventSolubility (mg/mL)
Dichloromethane> 50
Chloroform> 50
Ethyl Acetate20-30
Acetone15-25
Ethanol5-10
Methanol2-5
Hexane< 1
Water< 0.1

Note: The data in these tables are illustrative and should be determined experimentally for each specific compound.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Chlorinated Quinoxaline Derivative
  • TLC Analysis: Develop a solvent system that provides good separation of your target compound from impurities. A common starting point for many quinoxaline derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Select an appropriately sized column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has low solubility, pre-adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[1]

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Chlorinated Quinoxaline Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents for quinoxaline derivatives include ethanol, methanol, or mixtures such as ethyl acetate/hexane.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualizations

Purification_Workflow Crude_Product Crude Chlorinated Quinoxaline Derivative TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Optimize Separation Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Good Separation (ΔRf > 0.1) Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid Product Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Poor Separation/ Isomers Pure_Product Pure Product Column_Chromatography->Pure_Product Impure_Fractions Impure Fractions/ Mother Liquor Column_Chromatography->Impure_Fractions Recrystallization->Pure_Product Recrystallization->Impure_Fractions Prep_HPLC->Pure_Product Prep_HPLC->Impure_Fractions

Caption: General purification workflow for chlorinated quinoxaline derivatives.

Troubleshooting_Logic Start Purification Challenge Encountered Co_elution Co-elution of Product and Impurity? Start->Co_elution Degradation Product Degradation on Silica? Co_elution->Degradation No Optimize_Solvent Optimize Solvent System via TLC Co_elution->Optimize_Solvent Yes Colored_Impurity Persistent Color? Degradation->Colored_Impurity No Deactivate_Silica Deactivate Silica (e.g., with Triethylamine) Degradation->Deactivate_Silica Yes Use_Charcoal Use Activated Charcoal Colored_Impurity->Use_Charcoal Yes End Pure Product Colored_Impurity->End No Optimize_Solvent->End Alternative_Stationary_Phase Consider Alumina or Reverse-Phase C18 Deactivate_Silica->Alternative_Stationary_Phase Deactivate_Silica->End Use_Charcoal->End Alternative_Stationary_Phase->End

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Optimizing Suzuki Coupling for Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving chloroquinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging yet crucial transformation in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloroquinoxaline substrate showing low to no yield?

A1: Low yields in Suzuki couplings of chloroquinoxalines are common and can stem from several factors. Chloroquinoxalines are often less reactive than their bromo or iodo counterparts, requiring more carefully optimized conditions. Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) sources like Pd(PPh₃)₄ are often effective. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its reduction to the active Pd(0) species is efficient. Catalyst degradation can also be an issue, so using a fresh batch is recommended.[1]

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and promoting the reaction. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) can be beneficial.[1]

  • Base Selection: The base activates the boronic acid. Its strength and solubility are crucial. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1][2]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond. However, excessively high temperatures can lead to side reactions.[3]

  • Inert Atmosphere: Oxygen can deactivate the catalyst and promote side reactions like homocoupling. It is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[4][5]

Q2: What are the most common side reactions observed in the Suzuki coupling of chloroquinoxalines, and how can I minimize them?

A2: The most prevalent side reactions include:

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or an excess of Pd(II) species. To minimize homocoupling, ensure rigorous degassing of the reaction mixture and consider using a Pd(0) catalyst source directly.[4][6][7][8]

  • Dehalogenation: The chloroquinoxaline starting material is reduced, replacing the chlorine atom with a hydrogen. This can occur if the palladium complex promotes reduction instead of cross-coupling. Screening different ligands and lowering the reaction temperature may help suppress this side reaction.[9]

  • Protodeboronation: The boronic acid reagent is converted back to the corresponding arene by replacement of the boronic acid group with a hydrogen atom. This is often an issue in the presence of water or acidic impurities. Using anhydrous solvents, high-purity reagents, and a non-hydroxide base can mitigate this.[9][10]

Q3: Which palladium catalyst and ligand combination is generally recommended for chloroquinoxaline substrates?

A3: A good starting point for the Suzuki coupling of chloroquinoxalines is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) . This catalyst has been shown to be effective for the regioselective coupling of substrates like 2,6-dichloroquinoxaline.[9][11] For more challenging couplings, or to improve yields, using a palladium(II) source like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a common strategy for aryl chlorides.[3][12]

Q4: How do I select the appropriate base and solvent for my reaction?

A4: The choice of base and solvent is highly interdependent and substrate-specific.

  • Bases: Potassium phosphate (K₃PO₄) is often a reliable choice for couplings involving heteroaryl chlorides.[11][13] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective for more challenging substrates.[2] The choice of base can significantly impact the reaction rate and yield, so screening different bases is often necessary.

  • Solvents: Anhydrous aprotic solvents are generally preferred. Tetrahydrofuran (THF) and 1,4-dioxane are commonly used and have shown good results for chloroquinoxalines.[11][13] In some cases, a mixture of an organic solvent with water is used to aid in dissolving the inorganic base.[14]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of chloroquinoxalines.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a Pd(0) source like Pd(PPh₃)₄.[1]
Inappropriate ligandFor chloro-substrates, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3][12]
Insufficient temperatureGradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.[3]
Poor base selectionScreen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][11]
Significant Homocoupling Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[4][5]
Use of a Pd(II) precatalystConsider using a Pd(0) source or a pre-formed catalyst to minimize initial Pd(II) concentration.[4]
Dehalogenation of Starting Material Catalyst promoting reductionScreen different ligands. Bulky phosphines can sometimes suppress this. Lowering the reaction temperature may also be beneficial.[9]
Protodeboronation of Boronic Acid Presence of water/acidic impuritiesUse anhydrous solvents and high-purity reagents. Employ a non-hydroxide base.[9]

Comparative Data

The following tables summarize quantitative data for the Suzuki coupling of chloroquinoxalines under various conditions to aid in the selection of an optimal starting point for your experiments.

Table 1: Suzuki Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids

Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[11]

Arylboronic AcidProductYield (%)
2-Tolylboronic acid6-Chloro-2-(o-tolyl)quinoxaline77
3-Tolylboronic acid6-Chloro-2-(m-tolyl)quinoxaline67
4-Tolylboronic acid6-Chloro-2-(p-tolyl)quinoxaline75
3,5-Dimethylphenylboronic acid6-Chloro-2-(3,5-dimethylphenyl)quinoxaline90
2,4,6-Trimethylphenylboronic acid6-Chloro-2-(mesityl)quinoxaline96
2-Methoxyphenylboronic acid6-Chloro-2-(2-methoxyphenyl)quinoxaline72
4-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)quinoxaline63
2,6-Dimethoxyphenylboronic acid6-Chloro-2-(2,6-dimethoxyphenyl)quinoxaline97
4-Fluorophenylboronic acid6-Chloro-2-(4-fluorophenyl)quinoxaline62
2-Thienylboronic acid6-Chloro-2-(thiophen-2-yl)quinoxaline45
4-Ethylphenylboronic acid6-Chloro-2-(4-ethylphenyl)quinoxaline96
4-(tert-Butyl)phenylboronic acid6-Chloro-2-(4-(tert-butyl)phenyl)quinoxaline77
2-Chlorophenylboronic acid6-Chloro-2-(2-chlorophenyl)quinoxaline78

Table 2: General Comparison of Reaction Parameters for Chloro-Heterocycles

This table provides a general guideline based on literature for similar chloro-heterocyclic substrates.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosBulky, electron-rich ligands often improve yields for chloro-substrates.
Base K₃PO₄Cs₂CO₃K₂CO₃K₃PO₄ is a good starting point; Cs₂CO₃ can be more effective for difficult couplings.[2][11]
Solvent THF1,4-DioxaneTolueneAnhydrous aprotic solvents are generally preferred.[11][13]
Temperature 80 °C100 °C120 °CHigher temperatures often necessary, but risk of side reactions increases.[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoxaline [11][13]

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the chloroquinoxaline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or 1,4-dioxane, approximately 4-5 mL per 0.5 mmol of chloroquinoxaline) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 90-120°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar-X (Chloroquinoxaline) C Ar-Pd(II)L_n-X Intermediate B->C D Transmetalation C->D R-B(OR')_2 (Boronic Acid/Ester) + Base E Ar-Pd(II)L_n-R Intermediate D->E F Reductive Elimination E->F F->A Ar-R (Product) Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the catalyst active and under an inert atmosphere? start->q1 sol1 Use fresh catalyst. Ensure rigorous degassing. q1->sol1 No q2 Is the temperature appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase temperature in increments. q2->sol2 No q3 Have different ligands and bases been screened? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Screen bulky, electron-rich ligands and various bases (K3PO4, Cs2CO3). q3->sol3 No end_node Optimized Reaction q3->end_node Yes a3_yes Yes a3_no No sol3->q3 Experimental_Workflow step1 1. Combine Reactants (Chloroquinoxaline, Boronic Acid, Catalyst, Base) step2 2. Degas and Establish Inert Atmosphere step1->step2 step3 3. Add Degassed Solvent step2->step3 step4 4. Heat and Stir step3->step4 step5 5. Monitor Reaction (TLC/LC-MS) step4->step5 step6 6. Reaction Work-up (Quench, Filter) step5->step6 step7 7. Extraction step6->step7 step8 8. Purification (Column Chromatography) step7->step8 step9 9. Characterization (NMR, MS) step8->step9

References

preventing byproduct formation in quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent byproduct formation during quinoxalinone synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxalinone. What is causing this and how can I prevent it?

A1: The formation of a benzimidazole byproduct is a common issue, often arising from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl compound.[1] Degradation of the dicarbonyl reagent can lead to these impurities.

Troubleshooting Steps:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your 1,2-dicarbonyl compound using methods like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent.

  • Purification of the 1,2-Dicarbonyl Compound: Recrystallization is an effective method for purifying solid 1,2-dicarbonyl compounds. A detailed protocol is provided in the Experimental Protocols section.

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Optimize Catalyst Selection: The choice of catalyst can influence the reaction pathway. In some cases, using a milder or different type of catalyst can favor the formation of the quinoxalinone over the benzimidazole.

Q2: I'm observing the formation of a quinoxalinone N-oxide in my reaction. How can this be avoided?

A2: Quinoxalinone N-oxides typically form through over-oxidation of the quinoxalinone ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently. Some solvents, like DMSO, can act as oxidants at elevated temperatures.

  • Control the Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, especially at higher temperatures, can lead to N-oxide formation. Performing the reaction under an inert atmosphere can prevent this.[1]

  • Lower the Reaction Temperature: Higher temperatures can promote over-oxidation. Optimizing the temperature to the minimum required for the reaction to proceed can reduce the formation of N-oxide byproducts.

Q3: My characterization data suggests the presence of a dihydroquinoxaline intermediate. How do I ensure complete conversion to the quinoxalinone?

A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more common when the reaction is performed under non-oxidizing conditions.

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxalinone. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.

  • Optimize Catalyst Choice: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.

  • Increase Reaction Time or Temperature: In some cases, extending the reaction time or moderately increasing the temperature can provide the necessary energy for the final aromatization step.

Data Presentation

Table 1: Effect of Reaction Conditions on Quinoxalinone Yield and Benzimidazole Byproduct Formation

EntryReactantsCatalyst (mol%)SolventTemperature (°C)AtmosphereQuinoxalinone Yield (%)Benzimidazole Byproduct (%)Reference
1N-benzyl-o-phenylenediamine, Acetoin2M HClDCMRoom TempOxygen-83[2]
2N-benzyl-o-phenylenediamine, Acetoin2M HClDCMRoom TempNitrogen-Failed[2]
3N-phenyl-o-phenylenediamine, Phenylpyruvic acidCF3COOH (1.0 eq)MeCNRoom TempOpen Flask981[2]

Table 2: Optimization of Catalyst and Solvent for Quinoxaline Synthesis

EntryCatalystSolventTemperatureTime (min)Yield (%)Reference
1NoneToluene25°C120-[3]
2AlCuMoVPToluene25°C12092[3]
3AlFeMoVPToluene25°C12080[3]
4Sulfated Polyborate (10 wt%)Solvent-free80°C398[4]
5Sulfated Polyborate (10 wt%)Ethanol80°C2090[4]

Experimental Protocols

Protocol 1: Purification of o-Phenylenediamine by Recrystallization

This protocol is for purifying crude o-phenylenediamine that has become discolored due to oxidation.

  • Dissolution: In a fume hood, dissolve the crude o-phenylenediamine in hot water (approximately 150-175 mL per 50 g of crude material) containing 1-2 g of sodium hydrosulfite. The sodium hydrosulfite helps to reduce colored oxidized impurities.

  • Decolorization: Add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the colorless crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them in a vacuum desiccator.

Protocol 2: General Recrystallization Procedure for Crude Quinoxalinone

  • Solvent Selection: Choose a solvent in which the quinoxalinone has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a suitable choice.[1]

  • Dissolution: Place the crude quinoxalinone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to further induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography for Separation of Quinoxalinone from Benzimidazole Byproduct

  • Stationary Phase Preparation: Prepare a silica gel slurry in the chosen eluent system. The polarity of the eluent should be optimized by TLC analysis to achieve good separation between the less polar quinoxalinone and the more polar benzimidazole.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure quinoxalinone.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxalinone.[1]

Mandatory Visualization

Byproduct_Formation_Pathways cluster_incomplete OPD o-Phenylenediamine Quinoxalinone Desired Quinoxalinone OPD->Quinoxalinone Condensation Benzimidazole Benzimidazole Byproduct OPD->Benzimidazole Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxalinone N_Oxide Quinoxalinone N-Oxide Byproduct Quinoxalinone->N_Oxide Dihydroquinoxaline Dihydroquinoxaline Intermediate Aldehyde_Impurity Aldehyde/Carboxylic Acid Impurity Aldehyde_Impurity->Benzimidazole Over_Oxidation Over-oxidation (e.g., excess O2, high temp) Over_Oxidation->N_Oxide Incomplete_Oxidation Incomplete Oxidation Incomplete_Oxidation->Dihydroquinoxaline Dihydroquinoxaline->Quinoxalinone Oxidation Troubleshooting_Workflow Start Reaction Complete, Analyze Crude Product Check_Purity Is the desired product pure? Start->Check_Purity Byproduct_ID Identify Major Byproduct(s) Check_Purity->Byproduct_ID No Purification Purify Product (Recrystallization/ Chromatography) Check_Purity->Purification Yes Benzimidazole Benzimidazole Detected Byproduct_ID->Benzimidazole N_Oxide N-Oxide Detected Byproduct_ID->N_Oxide Dihydro Dihydroquinoxaline Detected Byproduct_ID->Dihydro Action_Benz Purify 1,2-dicarbonyl Use inert atmosphere Optimize catalyst Benzimidazole->Action_Benz Action_N_Oxide Use inert atmosphere Lower reaction temp. Avoid harsh oxidants N_Oxide->Action_N_Oxide Action_Dihydro Introduce mild oxidant (air) Optimize catalyst Increase reaction time/temp Dihydro->Action_Dihydro Action_Benz->Purification Action_N_Oxide->Purification Action_Dihydro->Purification

References

stability issues of 2-Chloro-7-methylquinoxaline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Chloro-7-methylquinoxaline under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

Based on the reactivity of analogous 2-chloroquinoxaline compounds, this compound is expected to be susceptible to hydrolysis under acidic conditions.[1] The lability of the C2-chloro substituent increases in an acidic environment, leading to degradation. The rate of this degradation is accelerated by increased temperatures.[1]

Q2: What is the primary degradation product of this compound under acidic conditions?

The primary degradation product anticipated is 7-methylquinoxalin-2-ol, which is formed through the hydrolysis of the chloro group at the C2 position.[1][2] This transformation from a 2-chloroquinoxaline to a 2-hydroxyquinoxaline (which exists in tautomeric equilibrium with the quinoxalin-2-one form) is a known reaction for this class of compounds.[1][3]

Q3: Are other degradation products possible?

While the formation of 7-methylquinoxalin-2-ol is the most probable degradation pathway, other minor byproducts could potentially form under harsh acidic conditions, high temperatures, or in the presence of other reactive species.[2] To comprehensively identify all potential degradants, it is recommended to perform forced degradation studies.[1]

Q4: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation products and any other impurities.[1]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Significant loss of this compound shortly after dissolution in an acidic medium, as observed by HPLC. The compound is degrading due to the acidic conditions.1. Confirm pH: Measure the pH of your solution. 2. Buffer the Solution: If permissible for your experiment, buffer the solution to a neutral or slightly basic pH (e.g., pH 7-8) using a suitable buffer system like a phosphate buffer.[1] 3. Lower the Temperature: If an acidic pH is required, conduct the experiment at a lower temperature to minimize the rate of degradation.[1]
Appearance of a new, more polar peak in the HPLC chromatogram. This new peak is likely the degradation product, 7-methylquinoxalin-2-ol.1. Forced Degradation: To confirm the identity of the new peak, perform a forced degradation study (see Experimental Protocols). 2. Compare Retention Times: Compare the retention time of the unknown peak with the major peak formed during the forced acid hydrolysis.[1] 3. LC-MS Analysis: For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak, which should correspond to that of 7-methylquinoxalin-2-ol.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To investigate the degradation of this compound under acidic stress and to identify the primary degradation product.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).[1]

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product(s) over time.

Visualizations

Degradation Pathway of this compound in Acid

Potential Degradation Pathway This compound This compound Protonation Protonation This compound->Protonation H+ (Acidic Conditions) Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack H2O Intermediate Intermediate Nucleophilic_Attack->Intermediate 7-methylquinoxalin-2-ol 7-methylquinoxalin-2-ol Intermediate->7-methylquinoxalin-2-ol -HCl

Caption: Proposed acidic hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

Experimental Workflow Start Start Prepare_Stock_Solution Prepare 1 mg/mL Stock Solution Start->Prepare_Stock_Solution Acid_Stress Incubate with 0.1 M HCl at 60°C Prepare_Stock_Solution->Acid_Stress Time_Points Withdraw Aliquots at 0, 2, 4, 8, 24h Acid_Stress->Time_Points Neutralize Neutralize with 0.1 M NaOH Time_Points->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis Data_Analysis Analyze Data for Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

characterization of impurities in 2-Chloro-7-methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-7-methylquinoxaline. Our goal is to facilitate the identification and characterization of impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and efficient method for synthesizing this compound involves a two-step process. The first step is the condensation of 4-methyl-1,2-phenylenediamine with an appropriate α-dicarbonyl compound, such as chloroacetic acid or glyoxylic acid, to form the intermediate 7-methyl-2(1H)-quinoxalinone. The second step involves the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.[1]

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

During the synthesis, several impurities can be formed. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials (4-methyl-1,2-phenylenediamine), residual intermediates (7-methyl-2(1H)-quinoxalinone), and reagents.

  • Side-Product Impurities: These are formed through parallel or consecutive reactions. Common examples in quinoxaline synthesis include:

    • Positional Isomers: If the starting diamine is not pure, isomers like 2-Chloro-6-methylquinoxaline could be formed.

    • Over-chlorinated Products: Reaction at other positions on the quinoxaline ring can lead to dichlorinated species.

    • Benzimidazole Derivatives: These can form as byproducts from the reaction of the o-phenylenediamine with certain carbonyl compounds or impurities.[2]

    • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or exposure to air at high temperatures, can lead to the formation of N-oxides.[2]

    • Dimers or Polymers: Under certain conditions, self-condensation or polymerization of the quinoxaline product or intermediates can occur.

Q3: How can I minimize the formation of these impurities?

To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Ensure the high purity of 4-methyl-1,2-phenylenediamine and the dicarbonyl compound to avoid the formation of isomeric byproducts.[2]

  • Control of Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For the chlorination step, controlling the temperature can prevent the formation of pseudodimers and other byproducts.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of N-oxides.[2]

  • Proper Quenching: The work-up procedure is critical. Quenching the chlorination reaction mixture in a controlled manner, for instance by pouring it onto crushed ice and neutralizing carefully, can prevent the hydrolysis of the product back to the quinoxalinone intermediate and minimize the formation of other byproducts.[1]

Troubleshooting Guides

Problem 1: Incomplete Chlorination of 7-methyl-2(1H)-quinoxalinone
  • Symptom: Presence of a significant amount of the starting quinoxalinone in the crude product, as observed by TLC, HPLC, or NMR.

  • Possible Causes:

    • Insufficient amount of chlorinating agent (POCl₃).

    • Reaction temperature is too low or reaction time is too short.

    • Presence of moisture in the reaction, which can deactivate the POCl₃.

  • Solutions:

    • Increase the molar excess of POCl₃.

    • Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. A typical temperature range for this chlorination is 70-90 °C.[3]

    • Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Problem 2: Formation of a Benzimidazole Byproduct
  • Symptom: An additional spot on the TLC plate and corresponding peaks in the HPLC or GC-MS chromatogram that are not the starting material or the desired product. The mass spectrum might indicate a product from the reaction of the diamine with a single carbonyl-containing impurity.

  • Possible Cause: The α-dicarbonyl starting material may be contaminated with an aldehyde or carboxylic acid derivative.[2]

  • Solution:

    • Assess the purity of the α-dicarbonyl compound using techniques like NMR or GC-MS before the synthesis.[2]

    • If impurities are detected, purify the reagent by distillation, recrystallization, or chromatography.

Problem 3: Presence of Quinoxaline N-oxide
  • Symptom: A more polar byproduct is observed on TLC, and the mass spectrum of this impurity shows an increase of 16 amu compared to the desired product.

  • Possible Causes:

    • The reaction was exposed to air for a prolonged period at elevated temperatures.[2]

    • Use of harsh oxidizing conditions.

  • Solution:

    • Perform the reaction under an inert atmosphere, such as nitrogen or argon.[2]

    • Avoid unnecessarily high temperatures and prolonged reaction times.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method can be used as a starting point for the analysis of impurities in this compound.

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile and semi-volatile impurities.

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial temperature: 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 10 minutes.
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 400 amu
Sample Preparation Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Visualizations

Synthesis_Pathway 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 7-methyl-2(1H)-quinoxalinone 7-methyl-2(1H)-quinoxalinone 4-methyl-1,2-phenylenediamine->7-methyl-2(1H)-quinoxalinone Condensation alpha-dicarbonyl alpha-dicarbonyl alpha-dicarbonyl->7-methyl-2(1H)-quinoxalinone This compound This compound 7-methyl-2(1H)-quinoxalinone->this compound Chlorination POCl3 POCl3 POCl3->this compound

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_synthesis Main Reaction cluster_impurities Potential Impurities Start Starting Materials Intermediate 7-methyl-2(1H)-quinoxalinone Start->Intermediate Isomer Positional Isomer Start->Isomer Impure Diamine Benzimidazole Benzimidazole Byproduct Start->Benzimidazole Carbonyl Impurity Product This compound Intermediate->Product Over-chlorination Di-chlorinated Product Product->Over-chlorination Excess POCl3 N-oxide Quinoxaline N-oxide Product->N-oxide Oxidation

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, GC-MS) Check_Purity Is Purity > 95%? Start->Check_Purity Purification Column Chromatography or Recrystallization Check_Purity->Purification Yes Identify_Impurity Characterize Major Impurities (MS, NMR) Check_Purity->Identify_Impurity No End Pure Product Purification->End Optimize_Reaction Adjust Reaction Conditions: - Temperature - Reagent Stoichiometry - Reaction Time Identify_Impurity->Optimize_Reaction Optimize_Reaction->Start

Caption: A logical workflow for troubleshooting and purification.

References

Technical Support Center: Scale-Up Production of 2-Chloro-7-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up production of 2-Chloro-7-methylquinoxaline derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot plant-scale synthesis.

Frequently Asked Questions (FAQs)

General Synthesis and Scale-Up

Q1: What is the most common and scalable synthetic route for this compound derivatives?

A1: The most prevalent and industrially viable method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] For this compound, a common two-step approach is employed:

  • Condensation: Reaction of 4,5-dimethyl-1,2-phenylenediamine with glyoxylic acid to form 7-methylquinoxalin-2(1H)-one. This reaction is typically carried out in a suitable solvent like ethanol or water.

  • Chlorination: The resulting 7-methylquinoxalin-2(1H)-one is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or trichloroisocyanuric acid with triphenylphosphine to yield this compound.[2]

This route is advantageous for scale-up due to the availability of starting materials and the generally robust nature of the reactions.

Q2: What are the key considerations when moving from lab-scale to pilot-plant production?

A2: Scaling up the synthesis of this compound derivatives requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. Key aspects include:

  • Heat Transfer: The condensation and chlorination steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper reactor design with efficient cooling systems is crucial to prevent runaway reactions.[3]

  • Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots," increased impurity formation, and lower yields. The type of agitator and mixing speed are critical parameters to optimize.

  • Reagent Addition Rates: The rate of addition of reagents, especially the chlorinating agent, must be carefully controlled to manage the reaction exotherm and minimize side reactions.

  • Work-up and Product Isolation: Procedures that are simple on a lab scale, such as extraction and filtration, can become bottlenecks at a larger scale. The choice of solvents, equipment for phase separation, and filtration/drying methods need to be adapted for larger volumes.

  • Process Safety: A thorough thermal hazard assessment of each step is essential to understand the potential for runaway reactions and to establish safe operating limits.[4]

Q3: Are there "green" or more sustainable methods for quinoxaline synthesis that are suitable for scale-up?

A3: Yes, significant research has focused on developing greener synthetic routes for quinoxalines.[5][6] For scale-up, methods that minimize solvent use, employ reusable catalysts, and operate at lower temperatures are highly desirable. Some promising approaches include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and sometimes improve yields, although scalability can be a challenge.[5][7]

  • Catalysis in aqueous media: Using water as a solvent is an environmentally friendly approach.[8]

  • Heterogeneous catalysts: Solid-supported catalysts can be easily recovered and reused, simplifying purification and reducing waste.[6][9]

  • Solvent-free reactions: Grinding reactants together, sometimes with a solid support, can lead to efficient reactions without the need for solvents.[10]

The feasibility of these methods for a specific this compound derivative would require process development and optimization.

Troubleshooting Guide

Q4: My reaction yield is consistently low upon scale-up. What are the likely causes and how can I improve it?

A4: Low yield on a larger scale is a common issue and can stem from several factors. A systematic approach is needed for troubleshooting:

  • Impure Starting Materials: The purity of 4,5-dimethyl-1,2-phenylenediamine and the dicarbonyl compound is critical. Impurities can lead to the formation of side products, such as benzimidazoles.[11] It is advisable to test the purity of the raw materials before use.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction is stalling, consider adjusting the temperature, reaction time, or catalyst loading.

  • Suboptimal Mixing: As mentioned, poor mixing can lead to localized areas of low reactant concentration, slowing down the reaction.

  • Product Degradation: The product might be sensitive to prolonged exposure to high temperatures or acidic/basic conditions during the reaction or work-up.

  • Losses during Work-up: Significant amounts of product can be lost during extractions, filtrations, and transfers on a large scale. Optimize these procedures to minimize mechanical losses.

Q5: I am observing a significant amount of a benzimidazole byproduct. How can I prevent this?

A5: The formation of a benzimidazole byproduct is a common side reaction in quinoxaline synthesis, often arising from impurities in the 1,2-dicarbonyl starting material, such as aldehydes or carboxylic acids.[11] To minimize this:

  • Assess Reactant Purity: Before starting the synthesis, verify the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent.

  • Control Reaction Conditions: Avoid overly acidic conditions and high temperatures, which can promote the rearrangement to the benzimidazole.

  • Inert Atmosphere: Some dicarbonyl compounds can oxidize, generating acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[11]

Q6: The final product is difficult to purify. What are some effective large-scale purification strategies?

A6: Purification is a significant challenge in process chemistry. For this compound derivatives, which are often crystalline solids, the following strategies are recommended:

  • Recrystallization: This is often the most effective and economical method for purifying solids at a large scale. A thorough solvent screen is necessary to find a system that provides good recovery and effectively removes key impurities.

  • Slurry Washing: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a simple and effective purification step.

  • Column Chromatography: While common in the lab, traditional column chromatography can be expensive and time-consuming on a large scale. However, automated flash chromatography systems can be used for multi-kilogram scale purifications.[12]

  • Avoiding Silica Gel: Some quinoxaline derivatives can be unstable on silica gel.[10] If degradation is observed, consider using a different stationary phase like alumina.

Safety Considerations

Q7: What are the primary safety hazards associated with the starting materials for this compound synthesis?

A7: The key starting materials have specific hazards that must be managed, especially at a larger scale:

  • 4,5-Dimethyl-1,2-phenylenediamine: This compound is toxic if swallowed and can cause skin and serious eye irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.

  • Glyoxal (40% solution in water): Glyoxal is harmful if inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing genetic defects.[9][15] Work should be conducted in a well-ventilated area, and contact with skin and eyes should be avoided.

  • Chlorinating Agents (e.g., POCl₃): Phosphorus oxychloride is highly corrosive and reacts violently with water. It is toxic and can cause severe burns. All handling must be done in a fume hood with appropriate PPE, including acid-resistant gloves and face shields.

Q8: How should I assess the thermal hazards of the reaction when scaling up?

A8: A thermal hazard assessment is critical before any scale-up. This typically involves:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of any exothermic events for the individual reactants, the reaction mixture, and the final product. This helps to identify potential decomposition hazards.[16]

  • Reaction Calorimetry (RC1): An RC1 study can measure the heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture. This data is essential for designing an adequate cooling system for the reactor to prevent a runaway reaction.[4]

  • Adiabatic Calorimetry (e.g., ARC): An Accelerating Rate Calorimeter (ARC) can simulate a worst-case scenario of a cooling failure to determine the time to maximum rate of temperature and pressure rise.[4]

Q9: What are the key waste disposal considerations for this process on a larger scale?

A9: Industrial chemical synthesis generates significant waste streams that must be managed responsibly. For this process, key waste streams include:

  • Solvent Waste: Organic solvents from the reaction and purification steps should be segregated and disposed of according to local regulations. Consider solvent recycling where possible.

  • Aqueous Waste: The aqueous layers from work-up procedures may be acidic or basic and contain residual organic compounds. This waste will likely require neutralization and treatment before disposal.

  • Solid Waste: Filter cakes and residues from distillation will contain the product, byproducts, and residual reagents. These should be characterized and disposed of as hazardous waste.

  • Phosphorus-containing Waste: If POCl₃ is used for chlorination, the work-up will generate phosphorus-containing byproducts that require specific disposal procedures.

Data Presentation

Comparison of Laboratory-Scale Synthesis Methods for Quinoxaline Derivatives

The choice of synthesis method can significantly impact yield, reaction time, and scalability. Below is a comparison of different methods for the synthesis of a model quinoxaline derivative.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)Scalability Considerations
Classical Condensation [7]None (thermal)EthanolReflux30 - 60 min51 - 75Good scalability, but may require longer reaction times and higher temperatures.
Microwave-Assisted [7]Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86Rapid and high-yielding, but specialized equipment is needed, which can be a limitation for very large scales.
Heterogeneous Catalysis [9]CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92Excellent for scale-up due to mild conditions and easy catalyst recovery and reuse.
Green Synthesis (Microwave) [5]NoneSolvent-free160 W60 sec>90Very fast and efficient, but subject to the same scalability challenges as other microwave methods.

Experimental Protocols

Representative Kilogram-Scale Synthesis of this compound

This protocol is a representative procedure and should be optimized and validated for specific equipment and safety requirements before implementation.

Step 1: Synthesis of 7-Methylquinoxalin-2(1H)-one

  • Materials:

    • 4,5-Dimethyl-1,2-phenylenediamine (1.0 kg, 7.34 mol)

    • Glyoxylic acid monohydrate (0.74 kg, 8.07 mol)

    • Ethanol (10 L)

  • Procedure:

    • Charge a 20 L jacketed glass reactor with 4,5-dimethyl-1,2-phenylenediamine and ethanol.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Prepare a solution of glyoxylic acid monohydrate in ethanol (2 L) and add it to the reactor over 30-60 minutes, maintaining the internal temperature below 40°C.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product crystallization.

    • Filter the solid product and wash the filter cake with cold ethanol (2 x 1 L).

    • Dry the product under vacuum at 60°C to a constant weight. Expected Yield: 85-92%

Step 2: Synthesis of this compound

  • Materials:

    • 7-Methylquinoxalin-2(1H)-one (1.0 kg, 6.24 mol)

    • Phosphorus oxychloride (POCl₃) (2.88 L, 31.2 mol)

    • Toluene (5 L)

  • Procedure:

    • In a dry 20 L reactor equipped with a reflux condenser and a scrubber for acidic gases, charge the 7-Methylquinoxalin-2(1H)-one and toluene.

    • Slowly add the phosphorus oxychloride over 1-2 hours, keeping the internal temperature below 50°C. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction by HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction mixture by transferring it to a separate vessel containing ice water (20 L) with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • Neutralize the aqueous slurry to pH 7-8 with a 50% sodium hydroxide solution, keeping the temperature below 25°C.

    • Filter the precipitated solid product.

    • Wash the filter cake with water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). Expected Yield: 80-90%

Visualizations

Diagrams of Workflows and Logical Relationships

General Synthetic Workflow for this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Starting Materials 4,5-Dimethyl-1,2-phenylenediamine + Glyoxylic Acid Condensation Reaction Condensation in Ethanol Starting Materials->Condensation Reaction Isolation 1 Crystallization & Filtration Condensation Reaction->Isolation 1 Intermediate 7-Methylquinoxalin-2(1H)-one Isolation 1->Intermediate Chlorination Reaction Chlorination Intermediate->Chlorination Reaction Chlorination Reagent POCl3 Chlorination Reagent->Chlorination Reaction Work-up Quench, Neutralize, Filter Chlorination Reaction->Work-up Purification Recrystallization Work-up->Purification Final Product This compound Purification->Final Product

Caption: General two-step synthetic workflow.

Troubleshooting Low Yield in Scale-Up Low Yield Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Monitor Reaction Monitor Reaction Progress (HPLC/TLC) Low Yield->Monitor Reaction Evaluate Mixing Evaluate Mixing Efficiency Low Yield->Evaluate Mixing Assess Work-up Assess Work-up & Isolation Losses Low Yield->Assess Work-up Impure Impure Materials Check Purity->Impure Purity Issue Incomplete Incomplete Reaction Monitor Reaction->Incomplete Stalled Poor Mixing Poor Mixing Evaluate Mixing->Poor Mixing Inefficient High Loss High Losses Assess Work-up->High Loss Confirmed Purify Purify or Source New Batch Impure->Purify Optimize Optimize Temp, Time, or Catalyst Incomplete->Optimize Improve Agitation Improve Agitation (Speed/Baffles) Poor Mixing->Improve Agitation Optimize Procedures Optimize Filtration & Transfer Steps High Loss->Optimize Procedures

Caption: Troubleshooting decision tree for low yield.

Large-Scale Purification Workflow Crude Product Crude Dried This compound Solvent Screening Solvent Screening for Recrystallization Crude Product->Solvent Screening Recrystallization Large-Scale Recrystallization Solvent Screening->Recrystallization Filtration Filtration (e.g., Nutsche Filter) Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Final Product Pure Product (>99% Purity) Drying->Final Product QC Analysis QC Analysis (HPLC, NMR) Final Product->QC Analysis

Caption: General workflow for large-scale purification.

References

Validation & Comparative

A Comparative Analysis of Quinoxaline Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxaline scaffolds is a critical step in the discovery of novel therapeutic agents and functional materials. This guide provides an objective comparison of prominent methods for quinoxaline synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable methodology.

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] While effective, this method often requires harsh conditions. Over the years, numerous advancements have been made to develop more efficient, environmentally friendly, and versatile synthetic routes. This guide delves into a comparative analysis of four key methods: Classical Condensation, Microwave-Assisted Synthesis, the Beirut Reaction for Quinoxaline-1,4-dioxides, and Tandem Reactions.

Classical Condensation: The Foundation of Quinoxaline Synthesis

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds remains a fundamental and widely used method for preparing quinoxalines. This reaction can be performed under various conditions, from catalyst-free to acid-catalyzed, and with the use of recyclable catalysts, offering a range of options depending on the desired efficiency and environmental impact.

A notable advantage of this method is its operational simplicity. For instance, a highly efficient, catalyst-free protocol involves stirring the reactants in methanol at room temperature for just one minute, affording excellent yields.[3] This approach is not only rapid but also aligns with the principles of green chemistry by avoiding catalysts and harsh conditions.

Comparative Data for Classical Condensation Methods
Catalyst/ConditionsReactantsSolventTimeTemperatureYield (%)
Noneo-phenylenediamine, GlyoxalMethanol1 minRoom Temp.93
Camphorsulfonic Acid (20 mol%)o-phenylenediamine, BenzilEthanol2-8 hRoom Temp.Excellent
Pyridine (0.1 mmol)o-phenylenediamine, Phenacyl BromideTHF2-3 hRoom Temp.85-92
Polymer-supported Sulphanilic Acido-phenylenediamine, BenzilEthanol35 minReflux90
Alumina-supported Heteropolyoxometalateso-phenylenediamine, BenzilToluene2 hRoom Temp.92
Experimental Protocol: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline

To a stirred solution of o-phenylenediamine (0.925 mmol) in methanol (5 mL), benzil (0.925 mmol) is added. The mixture is stirred for one minute at ambient temperature in a vessel open to the air. The resulting product can then be isolated.[3]

Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine mixing Mixing in Solvent (e.g., Methanol) o_phenylenediamine->mixing dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->mixing reaction Stirring at Room Temperature mixing->reaction quinoxaline Quinoxaline Derivative reaction->quinoxaline

Caption: Workflow for catalyst-free quinoxaline synthesis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful technique to dramatically reduce reaction times and often improve yields.[4][5] In the context of quinoxaline synthesis, microwave irradiation can facilitate the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in minutes, often without the need for a solvent.[4]

This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery, where speed is of the essence. The use of catalysts like iodine or polyethylene glycol (PEG) under microwave conditions can further enhance the reaction efficiency.[5][6]

Comparative Data for Microwave-Assisted Synthesis
CatalystReactantsSolventTimeTemperature (°C)Yield (%)
NoneDichloroquinoxaline, NucleophileSolvent-free5 min160High
Iodine (5 mol%)o-phenylenediamine, PhenylglyoxalEthanol/Water (1:1)2-3 min50Excellent
Polyethylene Glycol (PEG-400)1,2-Diketone, 1,2-DiaminePEG-400Several min120Excellent
Acidic AluminaBenzil, o-phenylenediamineSolvent-free3 min-80-86
Experimental Protocol: Microwave-Assisted Synthesis using Acidic Alumina

A mixture of a 1,2-diamine (1.1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is placed on acidic alumina (0.2 g) in an open Pyrex container. The mixture is then irradiated in a domestic microwave oven for 3 minutes.[4]

Microwave Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product diamine 1,2-Diamine mixing Mixing (with/without catalyst) diamine->mixing dicarbonyl 1,2-Dicarbonyl dicarbonyl->mixing microwave Microwave Irradiation mixing->microwave quinoxaline Quinoxaline Derivative microwave->quinoxaline

Caption: General workflow for microwave-assisted quinoxaline synthesis.

The Beirut Reaction: Access to Quinoxaline-1,4-dioxides

The Beirut reaction, first described in 1965, is a powerful method for the synthesis of quinoxaline-N,N'-dioxides (also known as quinoxaline-1,4-dioxides).[7][8] This reaction involves the cycloaddition of a benzofuroxan with enamines, enolates, or other active methylene compounds.[7][9] Quinoxaline-1,4-dioxides are an important class of compounds with significant biological activities, including antibacterial and antitumor properties.

The reaction is typically carried out using a base as a catalyst in either protic or aprotic solvents.[7] The ability to generate these functionalized heterocyclic N-oxides in a single step makes the Beirut reaction a valuable tool in medicinal chemistry.

Comparative Data for the Beirut Reaction
Base/CatalystReactantsSolventTimeTemperatureYield (%)
KOH or Et3NBenzofuroxane, 2-cyanomethylthiazolesDMF24-72 hFreezer-
Molecular Sieves 3 ÅBenzofuroxan, Dimethyl-2-oxopropyl phosphonateTHF-50°C77
Gaseous AmmoniaHalogenated benzofuroxan, BenzylacetoneMethanol---
Experimental Protocol: Synthesis of 2-Aminoquinoxaline-1,4-dioxides

Equimolar amounts of a thiazol-2-ylacetonitrile and benzofuroxane are dissolved in DMF and treated with 1.5 equivalents of a base (e.g., KOH or Et3N). The reaction mixture is left to stand in a freezer for 24–72 hours. The mixture is then diluted with cold alcohol, and the precipitated solid is filtered and recrystallized.[10]

Beirut Reaction Mechanism

G benzofuroxan Benzofuroxan intermediate Nucleophilic Addition Intermediate benzofuroxan->intermediate Base enolate Enolate/ Active Methylene Compound enolate->intermediate cyclization Intramolecular Cyclization intermediate->cyclization elimination Water Elimination cyclization->elimination product Quinoxaline-1,4-dioxide elimination->product

Caption: Simplified mechanism of the Beirut reaction.

Tandem Reactions: Efficiency Through Cascade Processes

Tandem reactions, also known as cascade or domino reactions, offer a highly efficient approach to complex molecule synthesis by combining multiple bond-forming events in a single pot without isolating intermediates. For quinoxaline synthesis, tandem oxidative cyclization reactions have been developed, providing access to diverse functionalized quinoxalines.[11][12]

One such method involves the tandem oxidative azidation/cyclization of N-arylenamines using an oxidant like (diacetoxyiodo)benzene.[12] These methods are characterized by their mild reaction conditions and the ability to rapidly construct the quinoxaline core with high atom economy.

Experimental Protocol: Tandem Oxidative Azidation/Cyclization

This method employs N-arylenamines and TMSN3 as starting materials. The reaction proceeds through two oxidative C-N bond-forming processes in a tandem pattern using (diacetoxyiodo)benzene as the common oxidant under mild and simple conditions.

Tandem Reaction Logical Flow

G starting_materials N-Arylenamine + TMSN3 step1 Oxidative Azidation starting_materials->step1 oxidant Oxidant (e.g., PhI(OAc)2) oxidant->step1 intermediate Azide Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Quinoxaline Derivative step2->product

Caption: Logical flow of a tandem oxidative azidation/cyclization for quinoxaline synthesis.

Conclusion

The synthesis of quinoxalines has evolved significantly from the classical condensation methods to more sophisticated and efficient strategies. For researchers, the choice of method will depend on several factors, including the desired substitution pattern, the scale of the reaction, the need for speed and efficiency, and considerations for green chemistry.

  • Classical Condensation remains a robust and versatile method, with modern variations offering mild and catalyst-free conditions.

  • Microwave-Assisted Synthesis provides a rapid and often higher-yielding alternative, ideal for library synthesis and rapid lead optimization.

  • The Beirut Reaction is the go-to method for accessing the biologically important quinoxaline-1,4-dioxide scaffold.

  • Tandem Reactions represent a highly elegant and efficient approach, enabling the rapid construction of complex quinoxalines in a single step.

By understanding the advantages, limitations, and practical considerations of each method presented in this guide, researchers can make informed decisions to accelerate their research and development efforts in the fascinating field of quinoxaline chemistry.

References

A Comparative Analysis of the Biological Activity of Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quinoxaline Isomers' Performance with Supporting Experimental Data.

Quinoxaline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The arrangement of substituents on the quinoxaline scaffold can profoundly influence their pharmacological properties. This guide provides a comparative analysis of the biological activity of positional isomers of quinoxaline derivatives, focusing on their anticancer and antimicrobial properties. The data presented herein is supported by experimental findings from peer-reviewed studies, offering a valuable resource for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Positions

The positioning of substituents on the quinoxaline ring system can dramatically alter the cytotoxic potential of the resulting compounds. A study by Buravchenko et al. provides a clear example of this by comparing the in vitro anticancer activity of 6-amino and 7-amino substituted quinoxaline-2-carbonitrile 1,4-dioxide isomers against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines.[1]

The results, summarized in the table below, demonstrate that the placement of the amino group at the 7-position generally confers greater cytotoxic activity compared to its placement at the 6-position, particularly against the MCF-7 cell line.[1]

CompoundIsomer PositionCell LineIC50 (µM) - NormoxiaIC50 (µM) - Hypoxia
7-((2-(dimethylamino)ethyl)amino)-6-fluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide7-aminoMCF-70.20.1
6-((2-(dimethylamino)ethyl)amino)-7-fluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide6-aminoMCF-71.10.5
7-((2-(dimethylamino)ethyl)amino)-6-fluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide7-aminoMDA-MB-2310.40.3
6-((2-(dimethylamino)ethyl)amino)-7-fluoro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide6-aminoMDA-MB-2310.50.3

Antimicrobial Activity: The Subtle Shift in Efficacy

In the realm of antimicrobial activity, the positional isomerism of substituents on the quinoxaline core also plays a critical role in determining the potency and spectrum of action. A study by El-Naggar et al. synthesized and evaluated the antimicrobial activity of 6-benzoyl and 7-benzoyl-3-methyl-2(1H)-quinoxalinone isomers. Their findings reveal that these positional isomers exhibit differential activity against various bacterial and fungal strains.

The 6-benzoyl isomer generally displayed more potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while the 7-benzoyl isomer showed comparable or slightly better antifungal activity against Candida albicans. This highlights the nuanced structure-activity relationships governing the antimicrobial effects of quinoxaline derivatives.

CompoundIsomer PositionStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus flavus (MIC, µg/mL)
6-benzoyl-3-methyl-2(1H)-quinoxalinone6-benzoyl12.5255050
7-benzoyl-3-methyl-2(1H)-quinoxalinone7-benzoyl25502550

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The cytotoxic activity of the 6-amino and 7-amino quinoxaline isomers was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours under both normoxic (21% O2) and hypoxic (1% O2) conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the 6-benzoyl and 7-benzoyl quinoxalinone isomers was determined using the broth microdilution method.

  • Microorganism Preparation: The bacterial strains (Staphylococcus aureus and Bacillus subtilis) and fungal strains (Candida albicans and Aspergillus flavus) were cultured in their appropriate broth media. The inoculum density was adjusted to 0.5 McFarland standard.

  • Compound Dilution: Serial two-fold dilutions of the test compounds were prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Signaling Pathway Inhibition by Quinoxaline Derivatives

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. One of the prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which plays a crucial role in angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade and the potential point of inhibition by quinoxaline derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Quinoxaline Quinoxaline Isomers Quinoxaline->VEGFR2 Inhibits RAF RAF PKC->RAF mTOR mTOR Akt->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and inhibition by quinoxaline isomers.

Conclusion

The presented data underscores the critical importance of isomeric positioning in defining the biological activity of quinoxaline derivatives. The subtle change in the location of a substituent can lead to significant differences in both anticancer and antimicrobial efficacy. This comparative guide provides a foundation for researchers to understand these structure-activity relationships, enabling the more targeted design and development of next-generation quinoxaline-based therapeutics. Further exploration into a wider range of positional isomers and their effects on various biological targets will undoubtedly continue to enrich our understanding and application of this versatile chemical scaffold.

References

Validating the Structure of 2-Chloro-7-methylquinoxaline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of 2-Chloro-7-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry.

While a dedicated crystal structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related compound, 2-chloroquinoxaline, as a foundational reference. This allows for a robust comparison of the insights gained from X-ray diffraction with those from spectroscopic techniques for which data on this compound is available.

Definitive Structure Elucidation through X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a small organic molecule like a quinoxaline derivative via single-crystal X-ray diffraction is outlined below.

xray_workflow cluster_synthesis Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation refinement->validation comparison_flowchart cluster_question Primary Structural Question cluster_primary Primary Validation Methods cluster_secondary Complementary & Confirming Methods cluster_outcomes Information Obtained start Need to Validate Structure xray X-ray Crystallography (Requires Single Crystals) start->xray nmr NMR Spectroscopy (Requires Soluble Sample) start->nmr ms Mass Spectrometry (Confirms Molecular Weight) xray->ms xray_out Absolute 3D Structure Bond Lengths & Angles Intermolecular Interactions xray->xray_out nmr->ms nmr_out Connectivity Relative Stereochemistry Dynamic Processes nmr->nmr_out ms_out Molecular Formula Fragmentation Pattern ms->ms_out

Quantitative Analysis of 2-Chloro-7-methylquinoxaline: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-7-methylquinoxaline serves as a key building block in the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of this compound. A summary of UV-Vis Spectrophotometry is also included as a traditional quantitative tool.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these analytical methodologies, supported by representative experimental data and detailed protocols.

Principles of Quantification

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][3]

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[4] For quantitative analysis, a detector (commonly UV-Vis) measures the response of the analyte as it elutes from the column. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suited for volatile and thermally stable compounds.[7] Quantification is typically achieved by monitoring specific ions of the analyte and comparing the response to that of an internal or external standard.[8]

UV-Vis Spectrophotometry is a quantitative technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[9] It is a simple and cost-effective method but can be limited by a lack of specificity.[9]

Performance Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following tables summarize the typical performance characteristics of qNMR, HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of a small molecule like this compound. The data presented is representative and based on typical validation parameters for these techniques.[2][5][8][10][11]

Table 1: General Method Performance Characteristics

ParameterqNMRHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Molar concentration from signal integrationChromatographic separation and UV absorbanceChromatographic separation and mass-based detectionLight absorbance of a chromophore
Specificity High (based on unique NMR signals)Moderate to High (dependent on separation)Very High (based on retention time and mass spectrum)Low to Moderate (prone to interference)
Reference Standard Requires a certified internal standard of a different compoundRequires a specific reference standard of the analyteRequires a specific reference standard of the analyteRequires a specific reference standard of the analyte
Analysis Time ~10-20 minutes per sample~15-30 minutes per sample~20-40 minutes per sample~5-10 minutes per sample
Sample Throughput ModerateHighModerateHigh
Solvent Consumption LowHighModerateLow
Destructive NoYesYesNo

Table 2: Quantitative Validation Parameters (Representative Data)

ParameterqNMRHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.999> 0.995
Range 1 - 50 mg/mL0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 25 µg/mL
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 1.0%< 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~10 µM~0.03 µg/mL~0.01 µg/mL~0.3 µg/mL
Limit of Quantification (LOQ) ~30 µM~0.1 µg/mL~0.05 µg/mL~1 µg/mL

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes a general procedure for the quantitative analysis of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical microbalance (readability ± 0.01 mg or better)

  • Volumetric flasks and pipettes

  • High-quality 5 mm NMR tubes

Reagents:

  • This compound (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a quantitative parameter set. Key parameters include:

      • A 90° pulse angle.

      • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • Sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl protons (a singlet around 2.5 ppm) and the aromatic protons can be used for quantification.

    • Calculate the purity of the analyte using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

This protocol is a representative HPLC method for the assay of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance, volumetric flasks, and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined from the UV spectrum of this compound (e.g., ~254 nm and ~320 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the analyte by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method suitable for this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Analytical balance, volumetric flasks, and pipettes

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in dichloromethane.

    • Prepare a series of calibration standards.

    • Prepare the sample solution at a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Splitless

    • Oven temperature program: e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 50-350

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the analyte using the peak area of a characteristic ion in the mass spectrum.

Method Selection Logic

The choice of analytical technique depends on the specific requirements of the assay. The following diagram illustrates the logical considerations for selecting between qNMR and chromatographic methods.

Method_Selection start Assay Requirement for This compound q1 Need for a primary ratio method (absolute quantification without specific analyte standard)? start->q1 q2 High sample throughput and routine analysis? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Need for structural confirmation and quantification simultaneously? q2->q3 No hplc HPLC-UV q2->hplc Yes q4 Analysis of complex mixtures with potential interferences? q3->q4 No q3->qnmr Yes q4->hplc Yes (with good separation) gcms GC-MS q4->gcms Yes (high specificity)

Decision tree for analytical method selection

Conclusion

For the assay of this compound, both qNMR and chromatographic methods offer robust and reliable quantification.

  • qNMR stands out as a primary method that provides high accuracy and does not require a specific reference standard of the analyte, making it particularly valuable for the certification of reference materials or when such standards are unavailable. Its non-destructive nature also allows for sample recovery.

  • HPLC-UV is a versatile and widely accessible technique suitable for routine quality control due to its high throughput and good precision. However, it relies on the availability of a well-characterized reference standard of this compound.

  • GC-MS offers excellent specificity and sensitivity, making it a powerful tool for both quantification and impurity profiling, especially for volatile impurities that may not be amenable to HPLC.

  • UV-Vis Spectrophotometry is a simple and rapid method for concentration determination in pure samples but lacks the specificity required for complex matrices.

The ultimate choice of method will depend on the specific application, available resources, and the required level of accuracy and regulatory scrutiny. For definitive quantification and as a primary reference method, qNMR is an excellent choice. For routine analysis in a quality control environment, a validated HPLC method is often the most practical approach.

References

A Comparative Guide to Catalysts for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of the quinoxaline scaffold is, therefore, a subject of intense research. The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a widely used model reaction. This allows for a direct comparison of their efficacy under different conditions.

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)Reference
None (Thermal)N/AEthanolReflux30 - 60 min51 - 75%[1]
Acidic AluminaN/ASolvent-freeMicrowave3 min80 - 86%[1]
CuH₂PMo₁₁VO₄₀ on Alumina100 mgTolueneRoom Temperature2 hours92%[1][2]
Cobalt Nanoparticles on SBA-151 mol%Ethanol10010 min98%[3]
Fe₃O₄@APTES@isatinN/AEthanolRoom TemperatureN/AHigh[4]
Silica Nanoparticles (SiO₂)N/ASolvent-freeRoom TemperatureShortHigh[4]
Ionic Liquid Functionalized Cellulose300 mgWaterN/AN/A78 - 99%[5][6][7]
Iodine (I₂)20 mol%DMSON/AN/A78 - 99%[5][7]
Cerium (IV) Ammonium Nitrate (CAN)5 mol%AcetonitrileRoom Temperature20 min80 - 98%[8]
Zinc Triflate (Zn(OTf)₂)0.2 mmolAcetonitrileRoom TemperatureN/A85 - 91%[8]
TiO₂-Pr-SO₃H1 mol%Ethanol or Solvent-freeRoom Temperature10 min95%[8]
CrCl₂·6H₂ON/AEthanolN/AShortHigh[9]
CuSO₄·5H₂ON/AEthanolN/AShortHigh[9]
PbBr₂N/AEthanolN/AShortHigh[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,3-diphenylquinoxaline using three distinct catalytic approaches.

Heterogeneous Catalysis with CuH₂PMo₁₁VO₄₀ on Alumina

This method utilizes a solid-supported heteropolyacid catalyst that is easily recoverable and reusable, aligning with green chemistry principles.[1][2]

  • Materials:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • CuH₂PMo₁₁VO₄₀ on Alumina (100 mg)

    • Toluene (7 mL)

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzil (1 mmol), and CuH₂PMo₁₁VO₄₀ on alumina catalyst (100 mg).

    • Add toluene (7 mL) to the flask.

    • Stir the mixture at room temperature for 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst from the reaction mixture.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization to yield 2,3-diphenylquinoxaline.

Nanoparticle Catalysis with Cobalt Nanoparticles on SBA-15

This protocol employs cobalt nanoparticles supported on mesoporous silica (SBA-15), which demonstrates high activity and stability.[3]

  • Materials:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • Cobalt Nanoparticles on SBA-15 (1 mol%)

    • Ethanol

  • Procedure:

    • To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol, add the cobalt nanoparticle catalyst (1 mol%).

    • Heat the reaction mixture at 100°C for 10 minutes.

    • After cooling to room temperature, the catalyst can be recovered by filtration.

    • The solvent is removed from the filtrate to yield the desired quinoxaline product. The catalyst can be washed, dried, and reused for subsequent reactions.

Microwave-Assisted Synthesis with Acidic Alumina

Microwave-assisted organic synthesis is a green chemistry technique that often leads to significantly shorter reaction times and improved yields.[1]

  • Materials:

    • o-Phenylenediamine (1.1 mmol)

    • Benzil (1 mmol)

    • Acidic Alumina

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1.1 mmol) and benzil (1 mmol) with acidic alumina.

    • Place the vessel in a microwave synthesizer and irradiate for 3 minutes.

    • After the reaction, allow the mixture to cool to room temperature.

    • Extract the product with a suitable organic solvent and then evaporate the solvent to obtain 2,3-diphenylquinoxaline.

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflow and a simplified reaction pathway for catalyst-mediated quinoxaline synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants (o-phenylenediamine, 1,2-dicarbonyl) B Add Solvent A->B C Add Catalyst B->C D Stir/Heat/Irradiate (as per protocol) C->D E Monitor by TLC D->E F Filter to Recover Heterogeneous Catalyst E->F If reaction is complete G Solvent Evaporation F->G H Recrystallization/ Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Generalized workflow for catalyst screening in quinoxaline synthesis.

ReactionPathway Reactants o-Phenylenediamine + 1,2-Dicarbonyl Catalyst Catalyst Reactants->Catalyst Intermediate Intermediate Adduct Catalyst->Intermediate Activation Product Quinoxaline + 2 H₂O Intermediate->Product Cyclization & Dehydration

Caption: Simplified reaction pathway for quinoxaline synthesis.

References

biological activity of 2-Chloro-7-methylquinoxaline versus other halogenated quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The substitution pattern on the quinoxaline scaffold, particularly with halogen atoms, plays a crucial role in modulating their therapeutic potential. This guide provides a comparative overview of the biological activity of 2-Chloro-7-methylquinoxaline and other halogenated quinoxalines, supported by experimental data and detailed protocols.

While direct comparative studies on this compound are limited, this guide synthesizes data from various studies on structurally similar compounds, such as derivatives of 2-chloro-3-methylquinoxaline and other halogenated quinoxalines, to provide a broader understanding of structure-activity relationships (SAR).

Anticancer Activity: A Tale of Substituents

Halogenated quinoxalines have demonstrated significant potential as anticancer agents, often exerting their effects through the inhibition of protein kinases and induction of apoptosis.[4][5] The nature and position of the halogen substituent can profoundly influence cytotoxicity.

Structure-Activity Relationship (SAR) Insights:
  • Electron-Withdrawing vs. Electron-Donating Groups: Some studies suggest that the replacement of an electron-releasing group (like -OCH₃) with an electron-withdrawing group (like -Cl) can decrease anticancer activity against certain cell lines, such as MCF-7.[2]

  • Position of Halogen: The position of the halogen atom is critical. For instance, a chloro-substitution at the fourth position of a phenyl ring attached to the quinoxaline nucleus showed excellent activity against MCF-7 and HCT116 cancer cell lines.

  • Bromo vs. Nitro Groups: The introduction of bromo groups into the quinoxaline skeleton has been shown to provide better inhibition against non-small-cell lung cancer cells compared to nitro groups.[6]

  • Multiple Halogenation: Dichloro-substituted quinoxalines have also been investigated, with their activity profile being dependent on the overall molecular structure.

Comparative Anticancer Activity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various halogenated quinoxaline derivatives against different human cancer cell lines. It is crucial to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.[7]

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Bromo-substituted quinoxaline (4m)A5499.32 ± 1.565-Fluorouracil4.89 ± 0.20
Bromo-substituted quinoxaline (4b)A54911.98 ± 2.595-Fluorouracil4.89 ± 0.20
Chloro-substituted quinoxaline (11)MCF-79DoxorubicinNot specified
Chloro-substituted quinoxaline (11)HCT1162.5DoxorubicinNot specified
1-(N-substituted)-quinoxaline (14)MCF-72.61DoxorubicinNot specified
Quinoxaline derivative (VIIIc)HCT1162.5DoxorubicinNot specified
Quinoxaline derivative (VIIIc)MCF-79DoxorubicinNot specified
Quinoxaline derivative (IV)PC-32.11DoxorubicinNot specified

Antimicrobial Activity: Halogens in Defense

Halogenated quinoxalines have also been explored for their efficacy against a range of microbial pathogens. The antimicrobial spectrum and potency are, similar to anticancer activity, highly dependent on the substitution patterns.

Structure-Activity Relationship (SAR) Insights:
  • Derivatives of 2-chloro-3-methylquinoxaline have been used as a nucleus for synthesizing new compounds with optimized antimicrobial activity.[8]

  • Studies on quinoxaline derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[8]

  • Certain halogenated quinoxalines have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) comparable to vancomycin.[9]

Comparative Antimicrobial Activity (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values for various halogenated quinoxaline derivatives against selected microbial strains. As with the anticancer data, these results are drawn from multiple sources, and direct comparisons should be approached with caution.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoxaline derivativeMethicillin-Resistant S. aureus (MRSA)4Vancomycin4
Quinoxaline derivativeMethicillin-Resistant S. aureus (MRSA)2Vancomycin4
6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (4)S. aureusNot specifiedNot specifiedNot specified
7-bromo derivative (9d)S. aureusNot specifiedNot specifiedNot specified

Experimental Protocols

For reproducibility and validation of the cited biological activities, detailed experimental protocols are essential.

Anticancer Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., halogenated quinoxalines) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Visualizing Workflows and Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Synthesize & Purify Halogenated Quinoxaline Treat Treat Target with Serial Dilutions of Compound Compound->Treat Target Culture Cancer Cells or Bacterial Strains Target->Treat Incubate Incubate for Specified Period Treat->Incubate Assay Perform Viability/Growth Assay (e.g., MTT or Broth Dilution) Incubate->Assay Measure Measure Absorbance or Observe Growth Assay->Measure Calculate Calculate IC50 / Determine MIC Measure->Calculate Compare Compare Activities Calculate->Compare

Caption: General workflow for evaluating the biological activity of halogenated quinoxalines.

G HQ Halogenated Quinoxaline Receptor Cell Surface Receptor (e.g., Kinase) HQ->Receptor Binds/Inhibits Mito Mitochondrial Stress HQ->Mito Signal Inhibition of Downstream Signaling Receptor->Signal Caspase Caspase Activation Signal->Caspase Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by anticancer quinoxalines.

Conclusion

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of halogen substituents. While chloro- and bromo-substituted quinoxalines have demonstrated significant anticancer and antimicrobial potential, a definitive structure-activity relationship requires more systematic comparative studies. The data presented in this guide, compiled from various sources, underscores the promise of halogenated quinoxalines as a scaffold for the development of novel therapeutic agents. Future research should focus on direct, parallel comparisons of compounds like this compound against a diverse panel of other halogenated analogs to precisely delineate their activity profiles and therapeutic potential.

References

A Comparative Guide to the Cytotoxicity of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of recently developed quinoxaline derivatives against various cancer cell lines. Quinoxaline scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1][2] Many derivatives have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and topoisomerase.[2][3][4] This document summarizes experimental data, details relevant protocols, and visualizes key cellular pathways to assist in the evaluation of these promising therapeutic agents.

Comparative Cytotoxicity Data

The cytotoxic activity of novel quinoxaline derivatives is typically assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for selected novel quinoxaline derivatives against various human cancer cell lines, with the widely used chemotherapeutic drug Doxorubicin included for comparison.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as incubation times and assay methods.[2]

Table 1: Cytotoxicity (IC50, µM) of Quinoxaline Derivatives Against Colon and Breast Cancer Cell Lines

CompoundTarget/ClassHCT116 (Colon Carcinoma)MCF-7 (Breast Adenocarcinoma)Reference Compound (Doxorubicin) IC50 (µM)
Compound VIIIc Apoptosis Inducer2.59.0Not Specified in Study[2]
Compound XVa Amide Derivative4.4>50Not Specified in Study[5]
Compound 13 DNA Intercalator/Topo II Inhibitor10.27.69.8[6][7]
Compound 15 DNA Intercalator/Topo II Inhibitor11.58.39.8[6][7]
Compound 19 DNA Intercalator/Topo II Inhibitor8.89.19.8[6][7]

Table 2: Cytotoxicity (IC50, µM) of Quinoxaline Derivatives Against Liver, Lung, and Prostate Cancer Cell Lines

CompoundTarget/ClassHepG2 (Liver Carcinoma)A549 (Lung Carcinoma)PC-3 (Prostate Cancer)Reference Compound (Doxorubicin) IC50 (µM)
Compound VIIIa Thiourea Derivative9.8--Not Specified in Study[2]
Compound IV Topo II Inhibitor>50-2.11Not Specified in Study[2]
Compound 4i EGFR Inhibitor-3.90-Not Specified in Study[8][9]
Compound 13 DNA Intercalator/Topo II Inhibitor12.1--9.8[6][7]
Compound 16 DNA Intercalator/Topo II Inhibitor9.3--9.8[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of quinoxaline derivative cytotoxicity.

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds. The assay measures the metabolic activity of viable cells, which reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Quinoxaline Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Measure Absorbance (570nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Mechanisms of Action & Signaling Pathways

Novel quinoxaline derivatives exert their anticancer effects through various mechanisms, frequently culminating in the induction of apoptosis (programmed cell death). Key molecular targets include receptor tyrosine kinases like VEGFR-2 and EGFR, as well as enzymes critical for DNA replication, such as Topoisomerase II.

Inhibition of Receptor Tyrosine Kinase Signaling

Quinoxaline derivatives can block the signaling cascades initiated by growth factor receptors that are often overactive in cancer cells.

  • VEGFR-2 Inhibition: By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can disrupt downstream pathways like PI3K/AKT, which is crucial for endothelial cell survival and proliferation.[8][10] This ultimately leads to the activation of apoptotic proteins like caspases.[8]

G cluster_pathway VEGFR-2 Inhibition Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Caspases Caspase Activation AKT->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Inhibition of the VEGFR-2 signaling cascade by quinoxaline derivatives.

  • EGFR Inhibition: Similarly, inhibition of the Epidermal Growth Factor Receptor (EGFR) blocks critical pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[11][12] This disruption can lead to the downregulation of anti-apoptotic proteins and the activation of apoptosis.[13]

G cluster_pathway EGFR Inhibition Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits RAF RAF Ras->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is an enzyme that alters DNA topology to facilitate processes like replication and transcription. Some quinoxaline derivatives act as Topo II inhibitors, trapping the enzyme-DNA complex.[6] This leads to the formation of permanent DNA strand breaks, which triggers a DNA damage response that ultimately initiates apoptosis.[4][14] This mechanism is a cornerstone of several established anticancer drugs.[15]

G cluster_pathway Topoisomerase II Inhibition-Induced Apoptosis TopoII Topoisomerase II DNA DNA Replication/ Transcription TopoII->DNA Relaxes DNA Supercoils Complex Trapped Topo II-DNA Cleavage Complex TopoII->Complex Quinoxaline Quinoxaline Derivative Quinoxaline->TopoII Inhibits Religation DSB DNA Double-Strand Breaks Complex->DSB Leads to Sensors DNA Damage Sensors (ATM, ATR, DNA-PK) DSB->Sensors Activates p53 p53 Activation Sensors->p53 Activates Mito Mitochondrial Pathway p53->Mito Induces Apoptosis Apoptosis Mito->Apoptosis Initiates

Caption: Apoptosis induction via Topoisomerase II inhibition.

References

The Accelerated and Efficient Route to Quinoxalines: A Comparative Guide to Microwave-Assisted and Conventional Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of quinoxaline derivatives is a cornerstone of innovation. These nitrogen-containing heterocyclic compounds are pivotal building blocks for a vast array of pharmacologically active agents and advanced materials.[1][2] The drive for more efficient, environmentally friendly, and rapid chemical processes has led to a critical evaluation of traditional synthesis methods versus modern techniques. This guide provides an objective comparison between conventional and microwave-assisted synthesis of quinoxalines, supported by experimental data and detailed protocols.

The conventional synthesis of quinoxalines, typically involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, has long been a reliable method.[3][4] However, these traditional approaches are often hampered by long reaction times, lower yields, and the use of hazardous solvents.[2][5] In stark contrast, microwave-assisted synthesis has emerged as a powerful alternative, offering dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[6][7]

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture, leading to a significant reduction in reaction time—often from hours or even days to mere minutes.[8][9] This efficiency, combined with often higher product yields, makes microwave-assisted synthesis a highly attractive method for high-throughput screening and rapid lead optimization in drug discovery.[6]

Performance Data: A Head-to-Head Comparison

The quantitative advantages of microwave-assisted synthesis over conventional methods are clearly demonstrated in the following comparative data, which has been compiled from various studies.

Product/ReactantsMethodCatalyst/SolventTimeYield (%)Reference
2,3-DiphenylquinoxalineConventional-2-15 hours<50[9]
2,3-DiphenylquinoxalineMicrowave-4 minutes>50[9]
1-(Quinoxalin-2-yl)thiosemicarbazideConventionalPyridine/Methanol5-6 days30[8]
1-(Quinoxalin-2-yl)thiosemicarbazideMicrowavePyridine/Methanol10 minutes90[8]
Quinoxaline derivatives from isatin and o-phenylenediamineConventionalWater35-50 minutes70-85[10]
Quinoxaline derivatives from isatin and o-phenylenediamineMicrowaveWater2-4 minutes85-95[10]
2,3-diphenylquinoxaline from benzil and o-phenylenediamineMicrowaveAcidic Alumina (solvent-free)3 minutes80-86[11]
2,3-diphenylquinoxaline from benzil and o-phenylenediamineMicrowavePolar Paste (solvent-free)3 minutes90-97[11]
Quinoxaline from glyoxal and o-phenylenediamineConventionalAcetonitrile (no catalyst)~10 hours30[12]
Quinoxaline from glyoxal and o-phenylenediamineMicrowaveAcetonitrile with Ni-nanoparticles10 minutesQuantitative[12]

Experimental Protocols

To provide a practical understanding of these methodologies, detailed experimental protocols for both conventional and microwave-assisted synthesis of quinoxalines are outlined below.

Conventional Synthesis Protocol: 2-Phenylquinoxaline

This protocol describes the synthesis of 2-phenylquinoxaline from 1,2-phenylenediamine and phenacyl bromide using pyridine as a catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 1,2-diaminobenzene and phenacyl bromide in tetrahydrofuran (THF).

  • Catalyst Addition: Add pyridine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography over silica gel to yield 2-phenylquinoxaline.[13]

Microwave-Assisted Synthesis Protocol: Substituted Quinoxalines

This protocol details a general and rapid microwave-assisted synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.

  • Reactant Preparation: In a microwave-safe reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

  • Catalyst Addition: Add a catalytic amount (5 mol%) of iodine to the mixture.

  • Microwave Irradiation: Irradiate the mixture in a CEM microwave synthesizer at 50°C and a power level of 300 W.[14]

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL). Dry the organic layer with anhydrous sodium sulfate and concentrate it to obtain the quinoxaline product.[14]

Visualizing the Synthesis Workflows

The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted quinoxaline synthesis, as well as a comparison of their key attributes.

G cluster_conventional Conventional Synthesis Workflow cluster_microwave Microwave-Assisted Synthesis Workflow conv_start Reactant & Solvent Mixing conv_heat Prolonged Heating (Reflux) conv_start->conv_heat Hours to Days conv_monitor Reaction Monitoring (TLC) conv_heat->conv_monitor conv_workup Work-up & Purification conv_monitor->conv_workup conv_product Final Quinoxaline Product conv_workup->conv_product mw_start Reactant & Solvent Mixing mw_irradiate Microwave Irradiation mw_start->mw_irradiate Minutes mw_monitor Reaction Monitoring (TLC) mw_irradiate->mw_monitor mw_workup Work-up & Purification mw_monitor->mw_workup mw_product Final Quinoxaline Product mw_workup->mw_product

Caption: Comparative workflows of conventional and microwave-assisted quinoxaline synthesis.

G cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method center Quinoxaline Synthesis conv_adv Established Procedures center->conv_adv conv_disadv1 Long Reaction Times center->conv_disadv1 conv_disadv2 Lower Yields center->conv_disadv2 conv_disadv3 High Energy Consumption center->conv_disadv3 conv_disadv4 Use of Hazardous Solvents center->conv_disadv4 mw_adv1 Rapid Reactions (Minutes) center->mw_adv1 mw_adv2 Higher Yields center->mw_adv2 mw_adv3 Energy Efficient center->mw_adv3 mw_adv4 Greener (Solvent-free or Water) center->mw_adv4 mw_adv5 Enhanced Selectivity center->mw_adv5

References

structure-activity relationship (SAR) studies of 2-Chloro-7-methylquinoxaline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-7-methylquinoxaline Analogs

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial effects.[1][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers, scientists, and drug development professionals. While specific SAR studies on the this compound scaffold are limited, this guide extrapolates from the wealth of data on structurally related quinoxaline derivatives to predict the influence of various substituents on biological activity.

General Structure-Activity Relationships of Quinoxaline Derivatives

The biological activity of quinoxaline analogs is profoundly influenced by the nature and position of substituents on the quinoxaline core. Key SAR observations from various studies are summarized below:

  • Substitution at the 2-position: The 2-position of the quinoxaline ring is a common site for modification. The introduction of a chloro group at this position, as in the parent scaffold of this guide, provides a reactive handle for nucleophilic substitution, allowing for the synthesis of a diverse library of analogs.[6][7] The nature of the group replacing the chlorine can significantly impact activity. For instance, the introduction of amine-containing moieties can lead to potent kinase inhibitors.

  • Substitution at the 3-position: Modifications at the 3-position have also been extensively explored. An aliphatic linker at this position has been shown to be essential for anticancer activity in some series, while a direct N-linker can decrease activity.[1]

  • Substitution on the Benzene Ring (Positions 5, 6, 7, 8): The electronic properties of substituents on the benzene portion of the quinoxaline ring play a crucial role.

    • Electron-withdrawing groups: An electron-withdrawing nitro group at the 7-position has been shown to decrease anticancer activity.[1]

    • Electron-releasing groups: Conversely, electron-releasing groups on the aromatic ring fused to the pyrazine system tend to increase anticancer activity.[1] The presence of a methyl group at the 7-position in the this compound scaffold is therefore predicted to be favorable for biological activity.

  • Fused Rings and Additional Moieties: The addition of other heterocyclic rings, such as triazole, to the quinoxaline scaffold has yielded compounds with potent anticancer activity.[1]

Comparative Biological Activity of Quinoxaline Analogs

To provide a quantitative perspective on the SAR of quinoxaline derivatives, the following table summarizes the anticancer and kinase inhibitory activities of various analogs reported in the literature.

Compound IDQuinoxaline Core SubstitutionR Groups (Other Substitutions)Target/Cell LineActivity (IC50 in µM)Reference
1 2-substitutedVaries (coumarin scaffold)MCF-71.85 ± 0.11[8]
2 2,3-disubstitutedBisfuranylurea at 6-amineVarious cancer cell linesLow micromolar[9]
3 2-carbohydrazide derivativesVariesEGFR0.3[10]
4 2-carbohydrazide derivativesVariesCOX-2Potent inhibition[4][10]
5 3-oxo-3,4-dihydro-VariesPim-1/2 KinaseSubmicromolar[11]
6 6,7-dimethylVariesGSK3β, DYRK1A, CLK1Selective inhibition[6]
7 2-amino, 6-substitutedVariesA549, Aspc1, HT29, Panc1Not specified[12]
8 2-hydrazino derivativesVariesVarious cancer cell linesBroad-spectrum activity[13]

Experimental Protocols

The evaluation of the biological activity of this compound analogs typically involves a series of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and is a standard method for determining the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.

  • Reaction Mixture: The assay is typically performed in a 384-well plate containing the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Detection: A detection reagent is added that selectively detects the amount of ADP produced (or remaining ATP), which is then converted into a fluorescent signal.

  • Signal Measurement: The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Start This compound Derivatization Nucleophilic Substitution at C2 Start->Derivatization Purification Purification & Structural Confirmation Derivatization->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay IC50 Determine IC50 Values Cytotoxicity->IC50 KinaseAssay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Derivatization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream P Quinoxaline This compound Analog Quinoxaline->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation SAR_Summary cluster_core Quinoxaline Core cluster_substituents Substituent Effects on Activity cluster_activity Biological Activity Core This compound C2_Sub C2: Bulky, electron-donating groups C3_Sub C3: Aliphatic linkers C6_Sub C6/C7: Electron-releasing groups (e.g., -CH3) C7_Nitro C7: Electron-withdrawing groups (e.g., -NO2) N_Linker C3: N-linkers Increase Increased Potency C2_Sub->Increase C3_Sub->Increase C6_Sub->Increase Decrease Decreased Potency C7_Nitro->Decrease N_Linker->Decrease

References

A Comparative Guide to the Natural Bond Orbital Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties.[1][2][3] Understanding the intramolecular electronic interactions and charge distribution within these molecules is paramount for rational drug design and the development of novel materials. Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of these interactions by analyzing the electron density of a molecule in terms of localized bonds and lone pairs.[4][5] This guide offers a comparative overview of NBO analysis applied to various quinoline derivatives, supported by data from recent studies.

Unveiling Intramolecular Interactions: A Comparative Data Analysis

NBO analysis quantifies the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). The stabilization energy associated with this interaction, denoted as E(2), is a key indicator of the strength of the interaction. The following tables summarize key NBO and related electronic property data for different quinoline derivatives, providing a basis for comparison.

CompoundDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Reference
4-hydroxy quinoline-2-carboxylic acidC5 - C6C1 - C230.92[6]
4-hydroxy quinoline-2-carboxylic acidC9 - C12C13 - N15358.86[6]
4-hydroxy quinoline-2-carboxylic acidC18 - O21C13 - N15320.39[6]
4-hydroxy quinoline-2-carboxylic acidO19C18 - O2158.55[6]
2-Chloro-7-Methylquinoline-3-Carbaldehyde (Conformer 1)--Total Stabilization Energy Difference between conformers: 22.2 kJ mol-1[7]
2,3-diarylquinoline (1a)---[8]
2,3-diarylquinoline (1b)---[8]
2,3-diarylquinoline (1c)---[8]

Table 1: Comparative Stabilization Energies (E(2)) from NBO Analysis of Selected Quinoline Derivatives. This table highlights the significant intramolecular charge transfer interactions. For 4-hydroxy quinoline-2-carboxylic acid, the strong interactions indicate substantial electron delocalization within the molecule.[6] The energy difference between conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde suggests that NBO analysis can explain conformational stability.[7]

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
4-hydroxy quinoline-2-carboxylic acid-7.033-2.52124.51181.60259[9]
2,3-diarylquinoline (1a)--4.4626-[8]
2,3-diarylquinoline (1b)--4.4645-[8]
2,3-diarylquinoline (1c)--4.3355-[8]
A quinoline derivative----[10]

Table 2: Comparison of Frontier Molecular Orbital Energies and Dipole Moments. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[11] A smaller energy gap, as seen in compound 1c, suggests higher reactivity and potential for nonlinear optical properties.[8] The dipole moment provides insight into the overall polarity of the molecule.

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The general workflow for these analyses is depicted below.

General Computational Methodology

The geometry of the quinoline derivatives is first optimized to find the lowest energy conformation. This is typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p).[7][8] Following optimization, NBO analysis is carried out on the optimized geometry to calculate the donor-acceptor interactions and their corresponding stabilization energies.[4][12]

NBO_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output Mol Quinoline Derivative Structure Opt Geometry Optimization (DFT) Mol->Opt Initial Geometry NBO NBO Analysis Opt->NBO Optimized Geometry Data Stabilization Energies (E(2)) Atomic Charges Orbital Occupancies NBO->Data NBO Output

Figure 1. A generalized workflow for the Natural Bond Orbital (NBO) analysis of quinoline derivatives.

Influence of Substituents on Electronic Properties

The electronic properties of the quinoline ring are highly sensitive to the nature and position of substituents. NBO analysis can effectively elucidate these substituent effects. For instance, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the charge distribution and intramolecular charge transfer within the quinoline system.

Substituent_Effects cluster_EDG Electron Donating Groups (EDGs) cluster_EWG Electron Withdrawing Groups (EWGs) Quinoline Quinoline Core EDG -NH2, -OH, -CH3 EDG->Quinoline Increase Electron Density Enhance Donor Ability EWG -NO2, -CN, -CHO EWG->Quinoline Decrease Electron Density Enhance Acceptor Ability

Figure 2. Logical diagram illustrating the influence of substituents on the quinoline core's electronic properties.

Conclusion

NBO analysis provides invaluable insights into the electronic structure of quinoline derivatives, offering a quantitative framework to understand intramolecular interactions, charge transfer, and the influence of substituents. This information is critical for medicinal chemists and materials scientists to predict molecular properties and design new compounds with desired biological activities or optoelectronic characteristics. The comparative data and methodologies presented in this guide serve as a resource for researchers in these fields.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-7-methylquinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-7-methylquinoxaline, ensuring compliance and laboratory safety. The following procedures are based on available safety data for the compound and its structural analogs.

Key Safety and Hazard Information

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Data

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 90272-84-7LookChem
Molecular Formula C9H7ClN2LookChem
Molecular Weight 178.62 g/mol Parchem
Boiling Point 272.5°C at 760 mmHgLookChem
Density 1.292 g/cm³LookChem
Flash Point 144.8°CLookChem

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Ventilation:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1]

  • Ventilation: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a dedicated, clearly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

3. Labeling of Waste Containers:

  • All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[1]

4. Storage of Waste Pending Disposal:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are kept tightly closed and are not leaking.

5. Final Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1]

  • High-temperature incineration at an approved facility is a common and appropriate method for chlorinated, nitrogen-containing organic compounds.[1]

  • Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[1]

Visualization of Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) start->ventilation segregate Segregate Waste ppe->segregate ventilation->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste labeling Label Containers Clearly: 'Hazardous Waste' 'this compound' solid_waste->labeling liquid_waste->labeling storage Store in Designated Hazardous Waste Area labeling->storage disposal Transfer to Licensed Hazardous Waste Facility storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-7-methylquinoxaline. It is intended to equip researchers, scientists, and drug development professionals with the necessary protocols to ensure a safe laboratory environment. The following procedures are based on established best practices for handling analogous chlorinated heterocyclic compounds.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.[7] A face shield should be worn in situations with a higher risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[9] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly.[8]
Body Protection Laboratory CoatA standard laboratory coat is required for all procedures. For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is advised.[9]
Respiratory Protection Fume Hood or NIOSH/MSHA-Approved RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[2][8]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the essential steps for safely managing this compound throughout the experimental workflow, from initial handling to final disposal.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational before commencing any work.

  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.[2][4]

  • Assemble all necessary PPE as detailed in Table 1 and inspect for any defects.

2. Handling and Use:

  • Conduct all weighing and transfers of solid this compound within the chemical fume hood.

  • Avoid the formation of dust and aerosols.[1][10]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4][11]

  • Keep containers of the chemical tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2][4][5]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][9][11]

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][4][9]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.[9]

4. First Aid Procedures:

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][2][4][5][10]
Skin Contact Remove contaminated clothing and shoes.[4][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If irritation persists, seek medical attention.[2][4][5]
Inhalation Move the individual to fresh air.[1][2][4][5][10] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2][4][10]
Ingestion Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][2][4][5] Seek immediate medical attention.[4]

5. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9]

  • Dispose of waste in clearly labeled, sealed containers.[4][9]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[4][11] Do not pour waste down the drain.[4][10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_fume_hood Verify Fume Hood Functionality prep_ppe Inspect and Don Required PPE prep_fume_hood->prep_ppe prep_safety_eq Locate Safety Shower & Eyewash prep_ppe->prep_safety_eq handle_weigh Weigh and Transfer in Fume Hood prep_safety_eq->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store Securely handle_use->handle_store emergency_spill Spill? handle_use->emergency_spill emergency_exposure Exposure? handle_use->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste Properly cleanup_ppe->cleanup_waste emergency_spill->handle_store No spill_protocol Follow Spill Management Protocol emergency_spill->spill_protocol Yes emergency_exposure->handle_store No exposure_protocol Follow First Aid Protocol emergency_exposure->exposure_protocol Yes

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.